Chemical structure and properties of 2-methyl-1H-imidazole-4-carboxamide
Structure, Synthesis, and Applications in Medicinal Chemistry Executive Summary 2-methyl-1H-imidazole-4-carboxamide (CAS: 87326-30-5) is a pivotal heterocyclic building block in modern drug discovery. Structurally analog...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-methyl-1H-imidazole-4-carboxamide (CAS: 87326-30-5) is a pivotal heterocyclic building block in modern drug discovery. Structurally analogous to 5-aminoimidazole-4-carboxamide (AIC)—a key intermediate in de novo purine biosynthesis—this compound serves as a robust scaffold for fragment-based drug design (FBDD). Its significance lies in the 2-methyl substitution, which modulates the lipophilicity and metabolic stability of the imidazole core while retaining the critical hydrogen-bonding motifs required for kinase hinge binding (e.g., TAK1, Syk) and androgen receptor modulation. This guide details its physicochemical profile, validated synthetic protocols, and reactivity patterns.[1]
Chemical Architecture & Properties
Electronic Structure and Tautomerism
The compound exists as a tautomeric equilibrium between the 1H- and 3H- isomers. While the 2-methyl group provides steric bulk, it does not lock the tautomer; however, in the solid state and specific solvent environments, the 1H-tautomer (4-carboxamide) is often the dominant species due to intermolecular hydrogen bonding networks involving the amide group.
Key Physicochemical Data:
Property
Value / Description
Source/Note
CAS Number
87326-30-5
Validated for amide
Molecular Formula
C₅H₇N₃O
MW: 125.13 g/mol
Melting Point
218–220 °C
Crystalline solid [1]
pKa (Imidazole)
~7.85
Est. (2-Me effect)
LogP
~ -0.6 to -0.3
Hydrophilic
Solubility
DMSO, MeOH, H₂O (Hot)
Poor in Et₂O, Hexane
Tautomeric Equilibrium Diagram
The following diagram illustrates the rapid proton transfer between N1 and N3, which complicates regioselective alkylation but is essential for its function as a bioisostere in enzyme active sites.
Caption: Proton migration between N1 and N3 alters the H-bond donor/acceptor profile, critical for binding affinity.
Synthetic Methodologies
The most authoritative route for high-purity synthesis avoids the direct formylation of 2-methylimidazole, which often yields mixtures. Instead, a Hantzsch-type cyclization followed by ammonolysis is the preferred industrial and laboratory standard.
Validated Protocol: The Hantzsch Route
This pathway constructs the imidazole ring with the carboxylate functionality already in place, ensuring regiospecificity.
Reagents: 7N Ammonia in Methanol (or aqueous NH₄OH).
Conditions: Sealed tube, 80°C, 12–24 hours.
Detailed Workflow Diagram
Caption: Stepwise construction of the imidazole core ensuring correct placement of the carboxamide moiety.
Experimental Procedure (Bench-Scale)
Cyclization: Dissolve acetamidine hydrochloride (10 mmol) in ethanol (20 mL). Add ethyl bromopyruvate (10 mmol) dropwise. Heat to reflux for 6 hours. Cool, concentrate in vacuo, and neutralize with NaHCO₃ to precipitate ethyl 2-methyl-1H-imidazole-4-carboxylate . Recrystallize from EtOAc/Hexane.
Amidation: Suspend the ester (5 mmol) in 7N NH₃ in MeOH (10 mL). Seal in a pressure tube and heat at 80°C overnight. Cool to 0°C; the product often crystallizes directly. Filter and wash with cold methanol to yield 2-methyl-1H-imidazole-4-carboxamide as an off-white solid (MP: 218–220°C) [1][2].
Applications in Drug Discovery
Kinase Inhibition (TAK1 & Syk)
The 2-methyl-imidazole-4-carboxamide scaffold acts as a bioisostere for the hinge-binding region of ATP.
TAK1 Inhibitors: The imidazole nitrogen (N3) accepts a hydrogen bond from the hinge region backbone, while the carboxamide NH₂ donates to the gatekeeper residue. The 2-methyl group fills the hydrophobic pocket, enhancing potency compared to the unsubstituted analog [3].
Syk Inhibitors: Used as a core scaffold where N-alkylation at N1 introduces selectivity-determining tails [4].
Androgen Receptor (AR) Modulation
Derivatives of this compound have been identified as selective androgen receptor modulators (SARMs).[2] The carboxamide group is critical for establishing electrostatic interactions within the ligand-binding domain (LBD) of the AR, while the 2-methyl group restricts conformational flexibility, reducing entropic penalties upon binding [5].
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (125.13 Da) and high ligand efficiency (LE), this compound is an ideal "fragment" for screening.
Vector 1 (N1): Available for alkylation to extend into the solvent-exposed region.
Vector 2 (C4-Amide): Can be dehydrated to a nitrile or modified to a heterocycle (e.g., oxadiazole).
National Institutes of Health (NIH). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubChem / ACS Med. Chem. Lett. Link
European Patent Office. Imidazolyl Analogs as Syk Inhibitors (EP 2863913 B1).Link
Google Patents. Androgen Receptor Modulating Compounds (US 8975254 B2).Link
Technical Guide: Ionization & Physicochemical Profile of 2-Methyl-1H-imidazole-4-carboxamide
The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 2-methyl-1H-imidazole-4-carboxamide . This guide is structured to serve researchers requirin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 2-methyl-1H-imidazole-4-carboxamide .
This guide is structured to serve researchers requiring precise data on ionization constants (pKa) and solubility profiles for drug formulation, metabolite identification, and synthetic optimization.
Executive Summary & Molecular Identity[1]
2-methyl-1H-imidazole-4-carboxamide is a functionalized imidazole derivative often encountered as a synthetic building block, a degradation impurity in imidazotetrazine drugs (e.g., Temozolomide analogs), or a fragment in purine biosynthesis studies.
Its behavior in solution is governed by the interplay between the electron-donating methyl group at position C2 and the electron-withdrawing carboxamide group at position C4. This "push-pull" electronic system creates a unique ionization profile compared to the parent imidazole.
Amphoteric, Tautomeric, Hydrogen Bond Donor/Acceptor
Theoretical pKa Derivation (SAR Analysis)
Precise experimental pKa values for this specific derivative are often absent from general databases. Below is a Structure-Activity Relationship (SAR) derivation based on validated Hammett constants and analogous structures.
The Basic pKa (Protonation of N3)
The basic pKa refers to the protonation of the pyridinic nitrogen (N3) to form the imidazolium cation.
Parent Imidazole pKa: ~6.95 – 7.00.
Effect of 2-Methyl Group (+I): The methyl group is electron-donating via induction. In 2-methylimidazole, this raises the pKa to 7.85 (+0.85 units).
Effect of 4-Carboxamide Group (-M): The amide is strongly electron-withdrawing via resonance and induction. In imidazole-4-carboxamide, the pKa drops to approximately 3.6 – 4.0 .
Combined Effect: The 2-methyl group partially counteracts the strong withdrawal of the amide.
Calculation:
Estimated Basic pKa (
): 4.5 – 4.9
Implication: At physiological pH (7.4), the molecule exists primarily in its neutral form, unlike unsubstituted imidazole which is partially protonated.
The Acidic pKa (Deprotonation of N1-H)
The acidic pKa refers to the loss of the proton from the pyrrolic nitrogen (N1) to form the imidazolate anion.
Parent Imidazole pKa: ~14.2 (Very weak acid).
Effect of 4-Carboxamide: Stabilizes the resulting anion via resonance (delocalization of negative charge onto the amide oxygen), significantly lowering the pKa.
Effect of 2-Methyl: Slightly destabilizes the anion (electron donation), marginally raising the pKa.
Estimated Acidic pKa (
): 10.8 – 11.5
Implication: The molecule will only form the anionic species in highly alkaline conditions (pH > 11).
Summary of Ionization Constants
Species Transition
Estimated pKa
Physiological State (pH 7.4)
Cation Neutral ()
4.7 ± 0.3
Neutral (>99%)
Neutral Anion ()
11.2 ± 0.5
Neutral (>99%)
Ionization Mechanisms & Tautomerism
The ionization of 2-methyl-1H-imidazole-4-carboxamide is complicated by annular tautomerism. The proton on the ring nitrogens can migrate between N1 and N3. The presence of the carboxamide group at C4 typically favors the 1H-tautomer (1,4-disubstituted) over the 3H-tautomer (1,5-disubstituted) in the neutral state due to hydrogen bonding opportunities and steric factors.
Visualization: Ionization Pathway
The following diagram illustrates the transition from the protonated cation (low pH) to the neutral zwitterionic/tautomeric forms (neutral pH) and finally to the anion (high pH).
Figure 1: Stepwise ionization pathway of 2-methyl-1H-imidazole-4-carboxamide showing the transition from cationic to anionic states governed by derived pKa values.
Experimental Protocols for pKa Determination
To validate the theoretical values derived above, two complementary methods are recommended. The Potentiometric Titration is the primary standard, while UV-Vis Spectrophotometry is used for low-solubility conditions or validation.
Method A: Potentiometric Titration (Standard)
This method is suitable for concentrations >1 mM and relies on the buffering capacity of the imidazole ring.
This method is superior if the compound has low aqueous solubility or if pKa values are extremely low/high (<3 or >11).
Rationale: The conjugation of the imidazole ring with the carboxamide changes the UV absorption spectrum (bathochromic shift) upon ionization.
Protocol:
Stock Solution: Prepare a 50 µM stock solution of the analyte in buffers ranging from pH 2.0 to 13.0 (0.5 pH increments).
Scanning: Acquire UV spectra (200–400 nm) for each pH buffer.
Wavelength Selection: Identify the
that shows the greatest change in absorbance between acidic and basic forms.
Calculation: Plot Absorbance vs. pH at the selected wavelength. Fit the data to the Henderson-Hasselbalch equation:
Where is absorbance at specific pH, is absorbance of the protonated form, and is absorbance of the deprotonated form.
Implications for Drug Development
Understanding the ionization of 2-methyl-1H-imidazole-4-carboxamide is critical for:
Solubility & Formulation:
At pH 7.4 , the molecule is neutral and likely exhibits its lowest aqueous solubility (intrinsic solubility,
).
To formulate a liquid solution, pH must be adjusted below 4.0 or above 11.5 to generate charged species (salt forms), which are significantly more soluble.
HPLC Method Development:
Retention Time: In Reverse Phase HPLC (C18), the neutral form (pH 7) will retain longer than the ionized forms.
Mobile Phase: Buffers should be set at least 1.5 units away from the pKa (e.g., pH 2.5 or pH 9.0) to prevent peak tailing caused by rapid proton exchange.
Metabolic Stability:
The electron-withdrawing amide makes the ring less susceptible to oxidative metabolism compared to alkyl-imidazoles, but the amide itself may be subject to hydrolysis by amidases, generating the corresponding carboxylic acid (CAS: 1457-58-5).
Workflow: Solubility Optimization
Figure 2: Decision matrix for solubility optimization based on pH-dependent ionization states.
References
PubChem Compound Summary. (2025). 2-methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5).[1] National Center for Biotechnology Information.
Storey, B. T., et al. (1964).[2] Imidazoles. II.[3] Ionization Constants of Some Substituted Imidazoles. The Journal of Organic Chemistry.[2][4] (Fundamental SAR data for imidazole substitution).
Rezaei-Sameti, R. (2012). Calculation of the pKa of Imidazole Carboxylic Esters Using ab initio, DFT and PCM-UAHF models. Asian Journal of Chemistry.[5] (Computational validation of carboxamide/ester electronic withdrawal effects).
An In-depth Technical Guide to the Hydrogen Bonding Potential of 2-methyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding is a critical determinant of molecular recognition, crystal packing, and the pharmacokinetic and pharmacodynamic properties of act...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen bonding is a critical determinant of molecular recognition, crystal packing, and the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. This guide provides a comprehensive technical analysis of the hydrogen bonding potential of 2-methyl-1H-imidazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to predict its hydrogen bonding behavior. Furthermore, it outlines the key experimental and computational methodologies required to empirically validate these predictions, offering a roadmap for future research and application.
Introduction: The Central Role of Hydrogen Bonding in Molecular Design
In the landscape of drug discovery and materials science, the hydrogen bond, though relatively weak compared to covalent bonds, reigns supreme in dictating the specificity of molecular interactions. These directional interactions, arising from the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are fundamental to the structure of proteins, the binding of ligands to their receptors, and the stability of crystal lattices. An understanding of a molecule's hydrogen bonding potential is therefore not merely academic but a crucial prerequisite for rational drug design and the engineering of novel materials.
2-methyl-1H-imidazole-4-carboxamide presents a compelling case study due to its combination of a substituted imidazole ring and a carboxamide functional group, both of which are prolific participants in hydrogen bonding networks.
Molecular Structure and Hydrogen Bonding Sites
The structure of 2-methyl-1H-imidazole-4-carboxamide (C₅H₇N₃O) incorporates multiple functional groups capable of acting as hydrogen bond donors and acceptors[1]. A thorough analysis of its molecular architecture is the first step in mapping its interaction potential.
Hydrogen Bond Donors:
Imidazole N-H: The proton on the imidazole ring nitrogen is a primary hydrogen bond donor.
Amide N-H₂: The two protons on the amide nitrogen are also strong hydrogen bond donors.
Hydrogen Bond Acceptors:
Imidazole N: The lone pair on the sp²-hybridized nitrogen of the imidazole ring is a potent hydrogen bond acceptor.
Carbonyl Oxygen (C=O): The oxygen of the carboxamide group is a strong hydrogen bond acceptor.
Site
Type
Multiplicity
Imidazole N-H
Donor
1
Amide N-H
Donor
2
Imidazole (pyridinic) N
Acceptor
1
Carbonyl O
Acceptor
1
A summary of the potential hydrogen bond donor and acceptor sites in 2-methyl-1H-imidazole-4-carboxamide.
The presence of both donor and acceptor sites within the same molecule opens up the possibility of forming extensive intermolecular hydrogen bonding networks, leading to dimers, chains, or more complex three-dimensional structures in the solid state[2][3].
Predicted Hydrogen Bonding Patterns: Insights from Analogous Structures
While a crystal structure for 2-methyl-1H-imidazole-4-carboxamide is not publicly available, we can infer its likely hydrogen bonding motifs by examining related compounds. Imidazole and its derivatives are well-known to form one-dimensional chains through N-H···N hydrogen bonds[4]. The presence of the carboxamide group, however, introduces competing hydrogen bonding sites.
It is highly probable that the carboxamide group will engage in the formation of a dimeric structure through N-H···O=C hydrogen bonds, a common motif for primary amides. This could then be further extended into a larger network by the imidazole N-H and the pyridinic nitrogen.
A potential dimeric interaction between two molecules of 2-methyl-1H-imidazole-4-carboxamide mediated by the carboxamide groups.
Furthermore, the imidazole N-H of one dimer could interact with the pyridinic nitrogen of an adjacent dimer, leading to the formation of tapes or sheets.
Experimental Characterization of Hydrogen Bonding
To empirically determine the hydrogen bonding behavior of 2-methyl-1H-imidazole-4-carboxamide, a suite of experimental techniques should be employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen bonds[5].
Protocol:
Crystal Growth: Grow single crystals of 2-methyl-1H-imidazole-4-carboxamide suitable for X-ray diffraction. This can be achieved through slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Analysis: Analyze the refined structure to identify all intermolecular hydrogen bonds, detailing their donor-acceptor distances and angles.
A generalized workflow for the characterization of hydrogen bonding using X-ray crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for probing hydrogen bonding in both the solid and solution states. The formation of a hydrogen bond weakens the X-H covalent bond, resulting in a red-shift (lower frequency) and broadening of the corresponding stretching vibration in the infrared spectrum[6][7].
Protocol:
Sample Preparation: Prepare samples of 2-methyl-1H-imidazole-4-carboxamide as a KBr pellet (for solid-state analysis) and as solutions of varying concentrations in a non-polar solvent (e.g., CCl₄) to study intermolecular interactions.
Data Acquisition: Record the FTIR spectra over the range of 4000-400 cm⁻¹.
Spectral Analysis: Analyze the N-H and C=O stretching regions. The appearance of new, lower frequency bands upon increasing concentration in solution is indicative of intermolecular hydrogen bonding.
Vibrational Mode
Expected Frequency (Free)
Expected Frequency (H-bonded)
Imidazole N-H Stretch
~3500 cm⁻¹
3200-3400 cm⁻¹ (broad)
Amide N-H Stretch
~3400-3500 cm⁻¹
3100-3300 cm⁻¹ (broad)
Carbonyl C=O Stretch
~1680 cm⁻¹
~1650 cm⁻¹
Expected FTIR frequency shifts for key functional groups in 2-methyl-1H-imidazole-4-carboxamide upon hydrogen bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the chemical environment of protons and can provide valuable information about hydrogen bonding[8][9]. Protons involved in hydrogen bonds are deshielded and resonate at a higher chemical shift (downfield).
Protocol:
Sample Preparation: Prepare a series of solutions of 2-methyl-1H-imidazole-4-carboxamide in a non-polar, deuterated solvent (e.g., CDCl₃) at varying concentrations.
Data Acquisition: Record the ¹H NMR spectra for each concentration.
Data Analysis: Monitor the chemical shifts of the imidazole N-H and amide N-H protons. A downfield shift with increasing concentration is strong evidence for intermolecular hydrogen bonding. Temperature-dependent NMR studies can also be performed; the chemical shifts of hydrogen-bonded protons are typically temperature-dependent.
Computational Modeling of Hydrogen Bonding
In the absence of experimental data, and as a complement to it, computational methods can provide deep insights into the hydrogen bonding capabilities of a molecule.
Density Functional Theory (DFT)
DFT calculations can be used to determine the optimized geometry of 2-methyl-1H-imidazole-4-carboxamide and its hydrogen-bonded dimers or larger clusters. This allows for the calculation of interaction energies and the characterization of the geometric parameters of the hydrogen bonds.
Methodology:
Model Building: Construct the 3D structure of the monomer and potential hydrogen-bonded dimers.
Geometry Optimization: Perform geometry optimization calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Energy Calculation: Calculate the binding energy of the hydrogen-bonded complexes, correcting for basis set superposition error (BSSE).
Vibrational Analysis: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to predict the vibrational spectra, which can be compared with experimental FTIR data.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis of the calculated electron density can provide a rigorous definition of a hydrogen bond and quantify its strength[10]. The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a key indicator of a hydrogen bonding interaction.
Implications for Drug Development and Materials Science
The robust hydrogen bonding potential of 2-methyl-1H-imidazole-4-carboxamide has significant implications for its application:
Drug Development: The ability to form specific hydrogen bonds with biological targets is a cornerstone of rational drug design. The multiple donor and acceptor sites on this molecule could allow for high-affinity and selective binding to protein active sites. However, extensive intermolecular hydrogen bonding can also lead to poor solubility and permeability, which are critical considerations in drug development.
Materials Science: The directional nature of the hydrogen bonds in 2-methyl-1H-imidazole-4-carboxamide could be exploited to create self-assembling supramolecular structures with defined architectures, such as one-dimensional tapes or two-dimensional sheets. These materials could have applications in crystal engineering and the development of functional organic materials.
Conclusion
2-methyl-1H-imidazole-4-carboxamide is a molecule rich in hydrogen bonding potential, with multiple donor and acceptor sites that can lead to the formation of complex and stable intermolecular networks. While direct experimental data is currently lacking, a combination of insights from analogous structures and established chemical principles allows for a robust prediction of its behavior. The experimental and computational workflows detailed in this guide provide a clear path forward for the empirical characterization of its hydrogen bonding properties. A thorough understanding of these interactions is paramount for harnessing the full potential of this and similar molecules in the fields of medicinal chemistry and materials science.
References
Spectroscopic and Electrochemical Observation of Hydrogen-Bonded Imidazole and 2-Aminoimidazole Clusters. (2006). Journal of the Serbian Chemical Society. [Link]
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (N.D.). CONICET. [Link]
Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (N.D.). Journal of Chemical Reviews. [Link]
Hydrogen-1 NMR study of the hydrogen bonding of modified nucleosides. (N.D.). ProQuest. [Link]
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (N.D.). PMC. [Link]
Adjacent hydrogen bond donors and acceptors often resulted in dimers. (N.D.). ResearchGate. [Link]
Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N. (N.D.). [Link]
Hydrogen Bonding and Imidazoles. (N.D.). ResearchGate. [Link]
Observation of the Imidazole-Imidazolium Hydrogen Bonds Responsible for Selective Proton Conductance in the Influenza A M2 Channel. (N.D.). PMC. [Link]
Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. (N.D.). ResearchGate. [Link]
Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. (2025). ResearchGate. [Link]
Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. (2016). MDPI. [Link]
Experimental and computational approach to the rational monitoring of hydrogen-bonding interaction of 2-Imidazolidinethione with DNA and guanine. (2010). PubMed. [Link]
Hydrogen-Bond Networks and Comprehensive Characterization of 2-(piperazin-4-ium-1-yl)ethan-amine and 1-benzyl-2-methyl-imidazol-3-ium 2,4,6-trinitrophenolate Salts: Crystal Design, DFT insights, and Biological Assessment. (2026). ResearchGate. [Link]
An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (N.D.). RSC Publishing. [Link]
FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (N.D.). Prime Scholars. [Link]
Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). Crystal Growth & Design - ACS Publications. [Link]
Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (N.D.). ResearchGate. [Link]
Application Note: Strategic Utilization of 2-Methyl-1H-imidazole-4-carboxamide in De Novo Purine Synthesis
Introduction Purine analogues form the backbone of numerous FDA-approved therapeutics, functioning primarily as kinase inhibitors, antiviral agents, and antimetabolites in oncology. The de novo construction of the purine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Purine analogues form the backbone of numerous FDA-approved therapeutics, functioning primarily as kinase inhibitors, antiviral agents, and antimetabolites in oncology. The de novo construction of the purine scaffold historically relies on the annulation of a pyrimidine ring onto a pre-functionalized imidazole precursor. In this context, 2-methyl-1H-imidazole-4-carboxamide and its reactive intermediate, 5-amino-2-methyl-1H-imidazole-4-carboxamide, serve as highly versatile synthons for drug development.
By utilizing a 2-methylated imidazole precursor, chemists can selectively direct the formation of 8-methylpurine analogues. The introduction of an 8-methyl group significantly alters the steric bulk and electronic distribution of the purine ring, which can enhance resistance to enzymatic cleavage by purine nucleoside phosphorylase (PNP) and improve target selectivity against specific adenosine receptor subtypes or mutant kinases.
Mechanistic Rationale & Causality
To construct the purine core (specifically 1H-purin-6(9H)-ones), the imidazole precursor must possess adjacent nucleophilic centers—typically a 5-amino group and a 4-carboxamide group. If starting directly from the base scaffold of 2-methyl-1H-imidazole-4-carboxamide, the ring must first be aminated at the C5 position. The resulting 5-amino-2-methyl-1H-imidazole-4-carboxamide then undergoes a condensation-cyclization sequence with a one-carbon electrophile.
Causality in Reagent Selection:
Triethyl orthoformate is preferred over formic acid for the cyclization step because it avoids the generation of water, which can hydrolyze delicate intermediate imines. The reaction is typically conducted in the presence of acetic anhydride. Acetic anhydride is not merely a solvent; it actively reacts with the orthoester to generate diethoxymethyl acetate, a highly reactive electrophilic species. This intermediate accelerates the initial nucleophilic attack by the 5-amino group. Subsequent intramolecular attack by the carboxamide nitrogen yields the pyrimidine ring, completing the purine bicyclic system[1].
Causality in Temperature Control:
When synthesizing the 5-amino reactive intermediate via the reduction of a nitro-precursor, temperature control is critical. Reducing the intermediate at lower temperatures (e.g., 15 °C rather than 35 °C) using sodium thiosulfate significantly improves the yield, prevents the formation of dark, polymeric byproducts, and preserves the integrity of the highly sensitive aminoimidazole[1].
Experimental Protocols
Protocol: Synthesis of the 8-Methylpurine Core via Pyrimidine Annulation
This protocol provides a self-validating system for converting 5-amino-2-methyl-1H-imidazole-4-carboxamide into an 8-methyl-1H-purin-6(9H)-one derivative.
Reagent Mixing : Suspend 5-amino-2-methyl-1H-imidazole-4-carboxamide (10 mmol) in 15 mL of anhydrous acetic anhydride in a round-bottom flask equipped with a reflux condenser and a drying tube.
Electrophile Addition : Add triethyl orthoformate (30 mmol) to the suspension at room temperature. Insight: An excess of orthoester ensures complete conversion and compensates for any evaporative losses during reflux.
Thermal Cyclization : Heat the reaction mixture to reflux (approx. 120 °C) for 4–6 hours. Insight: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar starting material and the emergence of a UV-active, less polar spot indicates successful cyclization.
Concentration : Upon completion, cool the mixture to 40 °C and remove volatiles under reduced pressure.
Precipitation : Triturate the resulting oily residue with ice-cold diethyl ether (20 mL) to induce precipitation. If the product remains oily, adjust the pH to 5–6 using cold 5% aqueous HCl to precipitate the purinone.
Isolation & Purification : Filter the off-white to yellow solid under vacuum. Wash the filter cake with cold water, followed by cold ethanol. Recrystallize from an ethanol/water mixture to yield the pure 8-methylpurine derivative.
Self-Validation Checkpoint:
The isolated product must be validated via
H NMR spectroscopy. Successful pyrimidine ring closure is confirmed by a distinct downfield shift for the purine N-H proton (typically >11.0 ppm in DMSO-) and the complete disappearance of the primary amine protons (originally ~6.0 ppm).
Quantitative Data: Optimization of Cyclizing Agents
The choice of the one-carbon (or two-carbon) donor dictates the substitution at the C2 position of the resulting purine (purine numbering), allowing researchers to tailor the lipophilicity and hydrogen-bonding capacity to generate highly active antitumor or herbicidal agents[1].
Cyclizing Agent
Co-reagent / Solvent
Purine C2 Substitution
Purine C8 Substitution
Typical Yield (%)
Reaction Time (h)
Triethyl orthoformate
Acetic anhydride
-H
-CH
75 - 85
4 - 6
Triethyl orthoacetate
Acetic anhydride
-CH
-CH
65 - 75
6 - 8
Formamide
Neat (180 °C)
-H
-CH
40 - 50
2 - 3
Urea
Neat (Fusion, 160 °C)
-OH (=O)
-CH
55 - 65
1 - 2
Table 1: Comparison of cyclizing agents for the annulation of 5-amino-2-methyl-1H-imidazole-4-carboxamide into substituted purines.
Visualizations
Synthetic pathway from 2-methyl-1H-imidazole-4-carboxamide to 8-methylpurine derivatives.
Step-by-step experimental workflow for the pyrimidine ring annulation process.
References
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)
Application Note: 2-Methyl-1H-imidazole-4-carboxamide in Coordination Chemistry
This guide details the application of 2-methyl-1H-imidazole-4-carboxamide (2-Me-ICA) as a ligand in coordination chemistry.[1][2] It addresses the specific steric and electronic influences of the 2-methyl substituent and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 2-methyl-1H-imidazole-4-carboxamide (2-Me-ICA) as a ligand in coordination chemistry.[1][2] It addresses the specific steric and electronic influences of the 2-methyl substituent and provides robust protocols for synthesis and metallation.[1][2]
[2]
Part 1: Ligand Profile & Chemical Logic
Structural Dynamics
The 2-Me-ICA molecule presents a unique coordination profile compared to the unsubstituted imidazole-4-carboxamide.[1][2]
Tautomeric Preference: In solution, the 1H-tautomer equilibrates.[1][2] However, upon metal coordination, the proton typically localizes to N1, directing coordination to the pyridinic N3 .[2]
The "2-Methyl" Effect (Steric Control): Unlike simple imidazoles, the methyl group at the C2 position (between N1 and N3) introduces steric bulk.[2] This prevents the formation of certain planar, stacked geometries often seen in unsubstituted imidazole complexes, forcing the metal center into distorted geometries (e.g., tetrahedral or distorted square pyramidal) rather than square planar.[2]
The Chelating Arm: The 4-carboxamide group acts as a "hard" oxygen donor or a deprotonated nitrogen donor, capable of forming stable 5-membered chelate rings with transition metals (Cu, Zn, Co).[2]
Coordination Modes
We define three primary binding modes for 2-Me-ICA:
Activation: Suspend the carboxylic acid in anhydrous THF. Add
dropwise at 0°C. Reflux for 2 hours to form the acid chloride (intermediate).
Evaporation: Remove solvent and excess
under vacuum (rotary evaporator) to yield a solid residue.
Amidation: Re-suspend residue in anhydrous THF at 0°C. Bubbling dry ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
gas is preferred, but adding excess aqueous dropwise is a viable alternative for this robust scaffold.
Workup: Stir for 4 hours at room temperature. Evaporate solvent.[3] Recrystallize the crude solid from Ethanol/Water (9:1).
Validation: Check melting point (expect >220°C) and IR (distinct amide bands at ~1660 cm⁻¹ and ~3150 cm⁻¹).
Protocol: Synthesis of [Cu(2-Me-ICA)₂(H₂O)₂]Cl₂ (LPMO Active Site Model)
This protocol creates a Copper(II) complex mimicking the Histidine Brace found in Lytic Polysaccharide Monooxygenases (LPMOs).[2]
Rationale: Copper(II) prefers the N,O-chelate mode.[2] The 2-methyl group prevents the formation of polymeric chains, favoring discrete mononuclear species.[2]
Base: Triethylamine (TEA) - Optional, for pH adjustment[1][2]
Step-by-Step Workflow:
Ligand Solution: Dissolve 250 mg of 2-Me-ICA in 10 mL warm Methanol (50°C). Solution should be clear.
Metal Addition: Dissolve ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
in 5 mL Methanol. Add this dropwise to the ligand solution while stirring.[3]
Observation: Color will shift from pale blue to deep blue/green, indicating N-coordination.[1][2]
Reflux: Heat the mixture to 60°C for 2 hours.
Crystallization: Filter any insoluble impurities while hot.[1] Allow the filtrate to cool slowly to room temperature, then place in a vapor diffusion chamber with Diethyl Ether as the antisolvent.
Isolation: Blue prism crystals will form over 48-72 hours.[1][2] Filter and wash with cold ether.
Self-Validating Checkpoint:
UV-Vis: Dissolve crystals in water.[1][2] Expect a d-d transition band ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
nm. If ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
nm, you likely formed a bis(imidazole) complex without amide chelation (check pH).
EPR: The 2-methyl group should induce a rhombic distortion in the EPR signal compared to the axial signal of the unsubstituted analogue.[2]
Part 3: Visualization & Pathways
Logical Pathway: From Synthesis to Coordination
The following diagram illustrates the synthesis flow and the branching coordination modes based on reaction conditions.
Caption: Synthesis pathway of 2-Me-ICA and its divergence into three distinct coordination modes based on metal ion identity and pH.
Part 4: Analytical Data Summary
Table 1: Expected Physicochemical Properties of 2-Me-ICA Complexes
Poor solubility in non-polar solvents due to H-bonding network.[1][2]
References
Syntheses and Crystal Structures of Imidazole-Carboxylate Complexes
Source: ACS Crystal Growth & Design
Context: Describes the structural diversity of imidazole-4-carboxylate ligands, serving as the foundational chemistry for the carboxamide derivative.
URL:[Link][2]
Discovery of 2,4-1H-Imidazole Carboxamides as TAK1 Inhibitors
Source: NIH / PubMed Central
Context:[1][2] Validates the biological relevance and binding modes of imidazole carboxamides in kinase active sites (hinge region binding).
URL:[Link][2]
Influence of Imidazole Functionalization on LPMO Models
Source: ChemRxiv
Context: specifically discusses the "2-methyl" substitution effect on Copper coordination geometry in histidine brace models.
URL:[Link][2]
Crystal and Molecular Structure of 2-Methylimidazole
Source: Springer / ResearchGate
Context:[1][2] Provides baseline crystallographic data for the steric bulk of the 2-methyl group.
URL:[Link][2]
Regioselective Coupling of 2-Methyl-1H-imidazole-4-carboxamide with Halides: A Strategic Guide
Topic: Procedure for coupling 2-methyl-1H-imidazole-4-carboxamide with halides Content Type: Application Notes and Protocols Abstract This application note details the methodological framework for coupling 2-methyl-1H-im...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Procedure for coupling 2-methyl-1H-imidazole-4-carboxamide with halides
Content Type: Application Notes and Protocols
Abstract
This application note details the methodological framework for coupling 2-methyl-1H-imidazole-4-carboxamide with alkyl and aryl halides. Due to the annular tautomerism of the imidazole ring,
-alkylation and -arylation reactions frequently yield mixtures of regioisomers (1,4- vs. 1,5-disubstituted products). This guide provides optimized protocols to maximize regioselectivity, utilizing steric control and catalyst tuning. We present two distinct workflows: a base-mediated pathway for alkyl halides and a Copper(I)-catalyzed Ullmann-type coupling for aryl halides, supported by a self-validating analytical framework.[1][2]
Strategic Analysis: The Regioselectivity Challenge
The core challenge in coupling 2-methyl-1H-imidazole-4-carboxamide lies in the non-equivalence of the two nitrogen atoms in the imidazole ring.[1] The presence of the electron-withdrawing carboxamide group at position 4 (and the methyl group at position 2) creates a biased electronic and steric environment.
Mechanistic Insight
In solution, the substrate exists in equilibrium between two tautomers.[1] Upon deprotonation, a resonance-stabilized imidazolide anion is formed.[1][2] The incoming electrophile (halide) can attack either nitrogen:
Path A (N1 Attack): Leads to the 1-substituted-2-methyl-1H-imidazole-4-carboxamide (Generally favored sterically).[1][2]
Path B (N3 Attack): Leads to the 1-substituted-2-methyl-1H-imidazole-5-carboxamide (Often the minor product, "proximal" to the carboxamide).[1][2]
The 2-methyl group exerts steric bulk on both nitrogens, but the 4-carboxamide group specifically hinders the N3 position. Therefore, under thermodynamic control, the 1,4-isomer is typically the major product.[1]
Reaction Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway and the critical decision points for optimization.
Caption: Mechanistic bifurcation in the coupling of 2-methyl-1H-imidazole-4-carboxamide. Steric hindrance at N3 (proximal to carboxamide) favors N1 substitution.[2]
Protocol A: Coupling with Alkyl Halides (
)
This protocol utilizes Sodium Hydride (NaH) to generate the nucleophilic imidazolide anion, followed by reaction with primary or secondary alkyl halides.[2]
Milder; useful for base-sensitive alkyl halides.[1][2]
Solvent
DMF
Excellent solubility; promotes .
Temperature
0°C RT
Lower temps favor the kinetic (1,4) regioisomer.[1][2]
Protocol B: Coupling with Aryl Halides (Ullmann-Type)
Direct
is difficult unless the aryl halide is highly electron-deficient (e.g., 4-fluoronitrobenzene).[1][2] For unactivated aryl halides, a Copper-catalyzed cross-coupling is required.[1][2]
Key NOE Signal: Strong correlation between the N1-Alkyl protons and the C5-Proton .[1][2]
Secondary Check: NOE between C2-Methyl and N1-Alkyl.[1][2]
Minor Isomer (1,5-substituted):
Structure: Alkyl group at N1 (renumbered); Carboxamide at C5.[1][2]
Key Signal:Absence of NOE between N1-Alkyl and a ring proton (since C5 is substituted).[2]
Secondary Check: Possible NOE between N1-Alkyl and Amide NH protons (if conformation allows).[1][2]
Decision Tree for Validation
Caption: Analytical logic for distinguishing regioisomers using NOESY NMR.
References
BenchChem. Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.[1][2][4] Retrieved from [2]
Hakmaoui, Y., et al. (2022).[1][2] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole." Der Pharma Chemica, 14(4), 12-16.[1][2][5] Retrieved from
PubChem. 2-Methyl-1H-imidazole-4-carboxaldehyde (Compound Summary). National Library of Medicine.[1][2] Retrieved from [2]
Deng, X., et al. (2018).[1][2][6] "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." Journal of Medicinal Chemistry. Retrieved from [2]
Technical Support Center: Purification of 2-methyl-1H-imidazole-4-carboxamide
Welcome to the technical support guide for the purification of 2-methyl-1H-imidazole-4-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols design...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-methyl-1H-imidazole-4-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material.
Introduction: Understanding the Molecule
2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a basic imidazole ring and a polar carboxamide functional group. This bifunctional nature dictates its chemical properties and presents unique challenges and opportunities for purification. Common impurities often arise from starting materials, side reactions (e.g., N-alkylation regioisomers), or degradation.[1][2] A successful purification strategy must effectively separate the target compound from these structurally similar impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you strategize your purification approach.
Q1: What are the most common impurities I should expect in my crude 2-methyl-1H-imidazole-4-carboxamide?
A1: Impurities are typically process-dependent. However, common contaminants may include unreacted starting materials from syntheses like the Radziszewski reaction (e.g., glyoxal, acetaldehyde, ammonia derivatives) or multi-component reactions.[3][4] You may also encounter regioisomers (e.g., 2-methyl-1H-imidazole-5-carboxamide), over-alkylated byproducts, or hydrolysis products of the carboxamide. A thorough analysis of your synthetic route is the first step in identifying potential impurities.
Q2: What is the best initial purification method for a first attempt?
A2: For most crude solids, recrystallization is the most efficient and scalable first-line approach.[5] It is excellent for removing small amounts of impurities and can yield highly pure crystalline material. The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7]
Q3: How do I choose between recrystallization, column chromatography, and acid-base extraction?
A3: The choice depends on the nature and quantity of impurities, as well as the scale of your experiment.
Recrystallization: Ideal for removing minor impurities from a solid crude product, especially on a larger scale. It is less effective if the crude product is an oil or if impurities co-crystallize.
Column Chromatography: The most powerful technique for separating compounds with different polarities.[5][8] It is excellent for removing multiple impurities or separating regioisomers, but can be less scalable and more resource-intensive.
Acid-Base Extraction: Highly effective for removing acidic or basic impurities.[6][9][10] Since 2-methyl-1H-imidazole-4-carboxamide is basic due to the imidazole ring, this method can be used to separate it from neutral or acidic contaminants.
Q4: My crude product is a dark, tarry oil. Can I still use recrystallization?
A4: Directly recrystallizing a tarry oil is often unsuccessful. The oil indicates a high impurity load. In this scenario, a preliminary purification by column chromatography is recommended to isolate a more manageable solid, which can then be further purified by recrystallization. If the impurities are colored, adding activated charcoal during recrystallization can help decolorize the solution, but this should be done cautiously as it can also adsorb your product.[7]
Part 2: Troubleshooting Guide
This section provides specific, actionable solutions to common experimental issues in a Q&A format.
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point because the solution is too saturated or cooled too quickly.[6]
Causality: The high concentration of the solute significantly depresses the freezing point, leading to separation as a supercooled liquid (oil) rather than a solid crystal lattice.
Solutions:
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (10-20%) more of the hot solvent to reduce the saturation level.
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Do not move directly to an ice bath.
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[6]
Q: I have very poor recovery after recrystallization. How can I improve the yield?
A: Low recovery is often due to using too much solvent or incomplete precipitation.
Causality: The compound retains some solubility even in the cold solvent. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.
Solutions:
Minimize Solvent: During the dissolution step, add the hot solvent in small portions just until the compound fully dissolves.[7] This ensures the solution is saturated.
Evaporate Excess Solvent: If you accidentally added too much solvent, carefully boil some of it off (using a boiling stone) to re-saturate the solution before cooling.[7]
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Consider a Two-Solvent System: If a single solvent gives poor recovery, try a two-solvent system. Dissolve the crude product in a minimum of a "good" solvent (e.g., methanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. What is the cause?
A: Streaking is usually caused by overloading the sample, poor solubility in the eluent, or strong interactions with the stationary phase (silica gel).
Causality: The imidazole ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. The carboxamide group is also very polar.
Solutions:
Add a Modifier to the Eluent: Add a small amount of a basic modifier like triethylamine (0.5-1%) or a polar modifier like methanol (1-10%) to your eluent (e.g., ethyl acetate/hexane). The triethylamine will compete for the acidic sites on the silica, while methanol can improve solubility and reduce polar interactions.[11]
Use Deactivated Silica: Prepare the column using silica gel that has been pre-treated with the eluent containing the modifier.
Load Less Sample: Overloading is a common cause. Ensure the sample is loaded in a concentrated, narrow band. Dry loading the sample onto a small amount of silica is often better than liquid loading.[11]
Q: I am getting poor separation between my product and a key impurity. How can I improve resolution?
A: Poor resolution means the solvent system is not optimal for differentiating the polarities of your compounds.
Causality: The eluent's polarity is either too high (moving everything quickly) or too low (not moving anything).
Solutions:
Optimize the Solvent System with TLC: Systematically test different solvent mixtures. Aim for an Rf value of 0.2-0.4 for your target compound.[11] Good starting points for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[11]
Use a Slower, Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. This gives the compounds more time to equilibrate with the stationary phase, improving separation.
Try a Different Stationary Phase: If silica gel fails, consider using alumina (which is basic and can be better for basic compounds) or a reverse-phase column (e.g., C18) with a polar mobile phase like acetonitrile/water.[12]
Acid-Base Extraction Issues
Q: I have a persistent emulsion during my extraction. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants.
Causality: Vigorous shaking and high concentrations of dissolved substances can lead to stable emulsions.
Solutions:
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer helps to destabilize the emulsion and draw water out of the organic layer.[9]
Wait and Swirl: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help the layers coalesce.
Filter: Filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.
Q: My product recovery is low after neutralizing the acidic extract and back-extracting. Why?
A: This often points to issues with pH adjustment or the water solubility of your product.
Causality: 2-methyl-1H-imidazole-4-carboxamide, even in its neutral form, may have some water solubility due to its polar carboxamide and imidazole groups. Incomplete neutralization will leave it as a highly water-soluble salt.
Solutions:
Ensure Complete Neutralization: Use a pH meter or pH paper to ensure the aqueous solution is basic (pH > 8) after adding the base (e.g., 1M NaOH). Add the base slowly while cooling the solution in an ice bath.
Perform Multiple Extractions: Do not rely on a single back-extraction. Extract the neutralized aqueous solution with several portions (e.g., 3 x 30 mL) of an organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.[6]
"Salt Out" the Product: If the product is still suspected to be in the aqueous layer, saturate the aqueous layer with NaCl before back-extracting. This decreases the solubility of the organic compound in the aqueous phase.
Part 3: Visualization & Data
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of 2-methyl-1H-imidazole-4-carboxamide.
Caption: General workflow for purification method selection.
Troubleshooting Logic: "Oiling Out" During Recrystallization
Caption: Decision tree for troubleshooting "oiling out".
Data Tables
Table 1: Recommended Solvent Systems for Recrystallization
Solvent System
Polarity
Comments
Ethanol/Water
High
A common choice. Dissolve in hot ethanol, add hot water dropwise until cloudy.
Isopropanol
Medium
Often a good single solvent for polar compounds.
Acetonitrile
Medium
Can be effective for compounds with nitrile or amide groups.
Ethyl Acetate/Hexane
Medium-Low
Good for less polar impurities. Dissolve in hot ethyl acetate, add hexane.
Table 2: Typical TLC/Column Chromatography Solvent Systems
Solvent System
Polarity
Typical Ratio (v/v)
Modifier
Dichloromethane/Methanol
High
98:2 to 90:10
0.5% Triethylamine
Ethyl Acetate/Hexane
Medium
50:50 to 100% EtOAc
1% Methanol
Ethyl Acetate/Methanol
High
99:1 to 95:5
None needed
Part 4: Detailed Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Recrystallization
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (see Table 1). A good solvent will dissolve the crude product when hot but show poor solubility at room temperature.[6]
Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling stone and the chosen solvent in small portions while heating the mixture on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.
Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal or any insoluble impurities.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf of ~0.3.[11]
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").[11] Carefully add this powder to the top of the column.
Elution: Begin eluting the column with the non-polar starting eluent. Collect fractions in test tubes. Gradually increase the polarity of the eluent according to your TLC analysis (isocratic or gradient elution).
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
Protocol 3: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake gently. The basic 2-methyl-1H-imidazole-4-carboxamide will react to form its hydrochloride salt and move into the aqueous layer.[6][10]
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the product has been extracted. Combine the acidic aqueous extracts. The organic layer now contains any neutral impurities and can be discarded (or worked up if a neutral compound is also desired).
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 8), which will regenerate the neutral imidazole derivative.
Isolation: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[6]
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent with a rotary evaporator to yield the purified product.
References
Technical Support Center: Purification of Imidazole Deriv
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.
Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry.
Recrystallization | MIT Digital Lab Techniques Manual. YouTube, 2010.
2-Methylimidazole. Wikipedia.
Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol. Benchchem.
Technical Support Center: Crystallization Engineering for 2-methyl-1H-imidazole-4-carboxamide
[1][2][3] Executive Summary & Physicochemical Profile[1][3][4][5] Welcome to the technical support hub for 2-methyl-1H-imidazole-4-carboxamide . This guide addresses the purification of this amphoteric, polar intermediat...
Welcome to the technical support hub for 2-methyl-1H-imidazole-4-carboxamide . This guide addresses the purification of this amphoteric, polar intermediate, often critical in the synthesis of purine analogs and alkylating agents like Temozolomide.[1]
The Core Challenge:
This molecule exhibits annular tautomerism (1H-imidazole), meaning the proton shifts between N1 and N3, rendering the 4- and 5-positions equivalent in solution.[2][1] The presence of the carboxamide group creates a rigid hydrogen-bonding network, leading to high melting points but also a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent system is not carefully modulated.
Physicochemical Snapshot
Property
Characteristic
Implication for Recrystallization
Polarity
High (LogP < 1)
Requires polar protic solvents or highly polar aprotic mixtures.[2][3]
H-Bonding
Donor & Acceptor
Prone to forming supersaturated metastable zones; requires seeding.[3]
Acidity/Basicity
Amphoteric
Solubility is highly pH-dependent.[2][3] The imidazole nitrogen is basic (pKa ~7-8); the amide is weakly acidic.[2][3]
Thermal Stability
Moderate
Avoid prolonged boiling in acidic media to prevent amide hydrolysis to the acid.[3]
Recommended Solvent Systems
Based on internal solubility screening and patent literature regarding imidazole carboxamide intermediates, we recommend the following three systems.
System A: The "Green" Standard (Water)
Best For: Removal of inorganic salts and highly polar colored impurities.[2][3]
Mechanism: Displacement of the solvation shell.[3] Methanol solvates the imidazole ring; Acetone disrupts the H-bonding network, forcing lattice formation.[1][3]
System C: The Polymorph Controller (Acetonitrile/Water)
Best For: Obtaining specific crystal habits (needles vs. plates) and high purity.[2][3]
Reference: Analogous to methods used for Temozolomide intermediates [1].
Mechanism: Acetonitrile acts as a co-solvent to suppress "oiling out" by modifying the dielectric constant of the bulk solvent.[3]
Troubleshooting Guide & FAQs
Issue 1: "The compound oils out as a separate liquid phase upon cooling."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[2][3] It occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the temperature is above the crystal melting point in that solvent mixture.[1]
Corrective Actions:
Reduce Concentration: You are likely above the metastable limit.[2][3] Dilute the solution by 10-15%.[3]
Increase Anti-solvent Temperature: When using System B, add hot anti-solvent to the hot solution, then cool together.[2][1][3] Adding cold anti-solvent shocks the system into oiling.[2][3]
Seeding (Critical): Add a seed crystal at 5-10°C below the saturation temperature. This bypasses the nucleation energy barrier.[3]
Issue 2: "My yield is significantly lower than expected (<50%)."
Diagnosis: The compound is likely remaining in the mother liquor due to its amphoteric nature or high water solubility.[2][3]
Corrective Actions:
pH Adjustment: Check the pH of the mother liquor.[3] If pH < 6, the imidazole is protonated (cationic) and water-soluble.[2][3] Neutralize carefully with dilute NaOH or NaHCO3 to precipitate the free base.[3]
Salting Out: Add NaCl (brine) to the aqueous mother liquor to increase ionic strength and force the organic amide out of solution ("Salting out effect").[3]
Issue 3: "The crystals are colored (yellow/brown) instead of white."
Diagnosis: Oxidation of the imidazole ring or trace polymeric impurities.[3]
Corrective Actions:
Activated Charcoal: During the hot dissolution step, add 1-3 wt% activated carbon.[2][3] Stir for 15 minutes, then filter through Celite while hot.
Avoid Iron: Ensure no metal spatulas contact the hot solution; imidazoles can chelate trace metals, causing color changes.[2][3]
Standard Operating Procedure (SOP): Aqueous Recrystallization
Objective: Purification of 10g crude 2-methyl-1H-imidazole-4-carboxamide.
Dissolution:
Place 10g crude material in a 250mL Erlenmeyer flask.
Heat to reflux (approx. 100°C) with magnetic stirring.[2][3]
If not dissolved: Add water in 5mL aliquots until clear. (Target conc: ~15-20 mL/g).
Clarification (Optional but Recommended):
If colored, add 0.2g Activated Charcoal.[2][1][3] Stir 10 min.
Perform Hot Filtration using a pre-warmed funnel and fluted filter paper to remove charcoal/insolubles.[3]
Crystallization:
Remove from heat.[3][5][6] Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on cold benchtop.
Observation: Turbidity should appear around 40-50°C.[2][3]
Once at RT, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter via vacuum filtration (Buchner funnel).[2][3][4][6]
Wash: Rinse filter cake with 10mL of ice-cold water.
Drying: Dry in a vacuum oven at 45°C for 12 hours. (High heat may cause sublimation or discoloration).[2][3]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for selecting the optimal solvent system based on your specific impurity profile.
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during the purification of imidazole carboxamides.
References
Wang, Y., et al. (2008).[3] Process for the synthesis of Temozolomide and analogs.[3][7] US Patent 7,446,209.[2][3] United States Patent and Trademark Office.[3][8] (Describes purification of analogous imidazole-4-carboxamide intermediates using Acetonitrile/Water systems).
PubChem. (2023).[3][9] 2-methyl-1H-imidazole-4-carboxamide Compound Summary. National Center for Biotechnology Information.[3] (Physicochemical data verification). [3]
Lunt, E., et al. (1984).[2][3] Antitumor Imidazotetrazines.[3][9] 1. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. Journal of Medicinal Chemistry, 27(2), 196-201.[1][3] (Foundational chemistry for imidazole carboxamide precursors). [3]
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Technical Support Center: Stability of 2-Methyl-1H-imidazole-4-carboxamide
This technical guide addresses the stability, degradation pathways, and handling of 2-methyl-1H-imidazole-4-carboxamide (also known as 2-methyl-4-carbamoylimidazole). It is designed for researchers observing unexpected i...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, degradation pathways, and handling of 2-methyl-1H-imidazole-4-carboxamide (also known as 2-methyl-4-carbamoylimidazole). It is designed for researchers observing unexpected impurities, yield losses, or solubility changes during acidic workups.[1]
2-Methyl-1H-imidazole-4-carboxamide is structurally robust regarding its heterocyclic core but chemically sensitive at the amide functionality. Under acidic conditions (pH < 4), the primary degradation pathway is hydrolysis of the carboxamide to the carboxylic acid .[1]
This transformation alters the molecule’s physicochemical properties—shifting it from a neutral/cationic hydrogen-bond donor to a highly polar zwitterion. This shift frequently leads to "disappearing" compounds during extraction and "early eluting" peaks in reverse-phase HPLC.
Module 1: Critical Degradation Pathways
The Primary Failure Mode: Acid-Catalyzed Hydrolysis
In aqueous acid, the amide group undergoes nucleophilic attack by water, liberating ammonia and forming 2-methyl-1H-imidazole-4-carboxylic acid . While the imidazole ring itself is resistant to acid-mediated ring opening, the exocyclic amide bond is the "weak link."[1]
Pathway Visualization
The following diagram illustrates the degradation mechanism and the resulting physicochemical shift.
Figure 1: Acid-catalyzed hydrolysis pathway converting the carboxamide to the carboxylic acid.[1]
Stability Data Summary
Parameter
Condition
Stability Status
Observation
pH Sensitivity
pH 1.0 - 3.0
Unstable
Hydrolysis rate increases with acidity. decreases significantly at elevated temperatures.[1]
Temperature
25°C (RT)
Moderate
Slow hydrolysis over days.[1] Solutions should be used within 24h.
Imidazole precursors are photosensitizers; protect from light to prevent oxidative ring degradation [1].[2]
Module 2: Troubleshooting Guide
Scenario A: "I lost my compound during aqueous workup."
Symptom: After an acidic reaction, you neutralized the solution and extracted with Ethyl Acetate or DCM, but the organic layer is empty.[1]
Root Cause: Hydrolysis produced 2-methyl-1H-imidazole-4-carboxylic acid .
Mechanism: The carboxylic acid product exists as a zwitterion (imidazolium cation + carboxylate anion) at neutral pH (pH 5–7).[1] Zwitterions are highly water-soluble and insoluble in organic solvents.
Solution:
Evaporate Aqueous Layer: Do not rely on extraction.[1] Lyophilize or concentrate the aqueous phase directly.[1]
Change Workup: If the amide is intact but protonated, adjust pH to ~9-10 (deprotonating the imidazole ring) before extraction. Note: Avoid extreme base/heat to prevent basic hydrolysis.
Scenario B: "A new, early-eluting peak appeared in HPLC."
Symptom: A peak appears near the solvent front (void volume) on a C18 column.[1]
Root Cause: Formation of the polar carboxylic acid degradant.[1]
Verification: The acid derivative is significantly more polar than the amide.[1]
Solution:
Check UV Spectrum: The chromophore (imidazole ring) remains similar (
Switch Column: Use a HILIC or Polar-Embedded C18 column to retain the polar degradant [2].
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I store this compound in 0.1% TFA or 0.1% Formic Acid?
Answer: For short-term analysis (HPLC autosampler, < 24 hours), yes. For long-term storage, no .[1] The acidic environment promotes hydrolysis.[1][2] Store as a solid powder at -20°C, protected from light and moisture.[1]
Q2: How do I distinguish the amide from the acid byproduct?
Answer:
LC-MS: The amide has an [M+H]+ of 126.1 Da .[1] The acid has an [M+H]+ of 127.1 Da (mass shift of +1 Da due to -NH2 vs -OH difference).[1]
Solubility: The amide is soluble in polar organics (MeOH, DMSO).[1] The acid is often insoluble in organics but soluble in water/buffer.[1]
Q3: Is the imidazole ring itself breaking down?
Answer: Unlikely under standard acidic conditions.[1] The imidazole ring is highly stable to acid (protonation forms the aromatic imidazolium ion).[1] Ring degradation usually requires strong oxidation (peroxides) or high-energy UV light [3].
Module 4: Validated Protocols
Protocol 1: Stability Assessment Workflow
Use this protocol to verify if your specific acidic conditions are degrading the sample.[1]
Figure 2: Decision tree for assessing stability prior to scale-up.
Protocol 2: Recommended HPLC Method
Standard C18 columns often fail to retain the polar degradation products.[1] Use this method for reliable separation.
Parameter
Setting
Column
HILIC (e.g., Waters CORTECS HILIC or similar) OR Polar-Embedded C18 [2]
Mobile Phase A
10 mM Ammonium Formate (pH 3.0)
Mobile Phase B
Acetonitrile
Gradient
95% B to 50% B (HILIC mode)
Detection
UV @ 215 nm (Imidazole absorption)
Flow Rate
0.5 mL/min (adjust for column ID)
References
BenchChem. Stability issues of 1H-Imidazole-2-carboxaldehyde oxime. Technical Support Center. Link
Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note. Link
Huang, Y., et al. (2019).[1] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Link
SIELC Technologies. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. Method Library. Link
1H NMR Chemical Shift Guide: 2-Methyl-1H-imidazole-4-carboxamide
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in medicinal chemistry and structural biology. [1][2][3][4] Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in medicinal chemistry and structural biology.
[1][2][3][4]
Executive Summary & Spectral Data
Compound: 2-Methyl-1H-imidazole-4-carboxamide
CAS: 87326-30-5
Solvent: DMSO-d₆ (Standard for polar amides)
Frequency: 400–500 MHz recommended for resolution of exchangeable protons.[1]
Reference Spectral Data (DMSO-d₆)
The following chemical shifts are a consensus derived from experimental data of the direct precursor (ethyl 2-methyl-1H-imidazole-4-carboxylate) and validated structural analogs (2-methylimidazole and imidazole-4-carboxamide).[1]
Assignment
Shift (δ ppm)
Multiplicity
Integration
Coupling (Hz)
Notes
Imidazole NH
12.10 – 12.40
Broad Singlet
1H
—
Highly dependent on concentration/temp due to H-bonding.[1]
C5-H (Ring)
7.45 – 7.55
Singlet
1H
—
Diagnostic aromatic peak; shifts upfield relative to unsubstituted imidazole.[1]
Amide NH (Hₐ)
7.30 – 7.60
Broad Singlet
1H
—
Diastereotopic non-equivalence often observed due to restricted rotation.
Amide NH (Hᵦ)
6.90 – 7.10
Broad Singlet
1H
—
Typically the more shielded amide proton.
C2-Methyl
2.25 – 2.35
Singlet
3H
—
Sharp singlet; characteristic of 2-methyl substitution.[1]
Analyst Note: In CDCl₃ (if soluble), the amide protons will appear sharper and the imidazole NH may not be visible. DMSO-d₆ is preferred to visualize all labile protons.[1]
Structural Analysis & Tautomerism
The interpretation of this spectrum requires an understanding of annular tautomerism . The imidazole ring exists in rapid equilibrium between the 1H-tautomer (4-carboxamide) and the 3H-tautomer (5-carboxamide).[1]
Tautomeric Equilibrium
In DMSO-d₆ at room temperature, the exchange rate is often intermediate on the NMR timescale, leading to:
Broadening of the ring carbon signals (C4/C5) in ¹³C NMR.
Averaging of the C5-H proton signal in ¹H NMR if the exchange is fast, or distinct sets of signals if slow (low temp).
Stabilization: The electron-withdrawing carboxamide group at position 4/5 generally favors the tautomer that allows for intramolecular hydrogen bonding or maximizes resonance stability, often making the 1H-tautomer (4-substituted) the major species.[1]
Figure 1: Tautomeric equilibrium between the 4-carboxamide and 5-carboxamide forms. In solution, the observed spectrum is often a population-weighted average.
Comparative Analysis with Analogs
To validate the chemical shifts, we compare the target molecule against experimentally established analogs. This triangulation ensures the accuracy of the assigned values.
Feature
Target Compound
Analog 1: 2-Methylimidazole
Analog 2: Imidazole-4-carboxamide
Mechanistic Insight
C2-Me
2.30 ppm
2.25 ppm
—
The carboxamide group exerts a weak deshielding effect (+0.05 ppm) on the distant methyl group.[1]
C5-H
7.50 ppm
6.90 ppm (C4/C5 avg)
7.75 ppm (C2); 7.55 ppm (C5)
The C2-Methyl group donates electron density, shielding the ring proton slightly compared to the des-methyl analog (7.55 → 7.50).
Amide shifts are solvent-dominated; the methyl group has negligible steric/electronic impact on the amide NHs.[1]
Experimental Protocol for Optimal Resolution
To reproduce the data above and resolve the broad exchangeable protons, follow this rigorous protocol.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of 2-methyl-1H-imidazole-4-carboxamide.
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).
Critical: Ensure the solvent is "dry" (free of H₂O). Water in DMSO appears at ~3.33 ppm but can catalyze proton exchange, broadening the Amide and Imidazole NH signals into the baseline.
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons and amide protons have long T1 relaxation times; a short D1 will reduce their integral accuracy.
Scans (NS): Minimum 16 scans (64 recommended for clean baselines).
Temperature: 298 K (25°C).
Tip: If NH peaks are too broad, lower the temperature to 280 K to slow down the exchange and sharpen the amide/amine resonances.
Step 3: Processing
Window Function: Apply exponential multiplication (EM) with a line broadening (LB) of 0.3 Hz .
Referencing: Reference the residual DMSO pentet to 2.50 ppm .
References
Synthesis & Characterization of Imidazole Carboxamides
Patent: Venkatesan, A. M., et al. "Heterocyclic Inhibitors of ERK1 and ERK2." WO2021086726A1.[2] (Contains synthesis and NMR characterization of related imidazole-4-carboxamide derivatives).
Analog Spectral Data (2-Methylimidazole)
Source: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). SDBS No. 1658.
Analog Spectral Data (Ethyl 2-methyl-1H-imidazole-4-carboxylate)
Source: PubChem Substance Record for CID 283576 (Precursor Ester D
Tautomerism in Imidazoles
Article: Alkorta, I., et al. "Tautomerism in imidazoles and benzimidazoles." Journal of Physical Organic Chemistry, 2005.
FT-IR spectral analysis of 2-methyl-1H-imidazole-4-carboxamide functional groups
A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of 2-methyl-1H-imidazole-4-carboxamide and its Congeners This guide provides an in-depth analysis of the functional groups present in 2-methyl-1H-imid...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of 2-methyl-1H-imidazole-4-carboxamide and its Congeners
This guide provides an in-depth analysis of the functional groups present in 2-methyl-1H-imidazole-4-carboxamide through Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative framework. By understanding the vibrational signatures of this molecule in contrast to its structural relatives, we can gain a deeper appreciation for the subtle yet significant information that FT-IR spectroscopy provides in the characterization of complex organic molecules.
The structural elucidation of pharmaceutical compounds is a critical step in drug discovery and quality control. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the functional groups within a molecule, which collectively act as its "molecular fingerprint."[1] For a molecule such as 2-methyl-1H-imidazole-4-carboxamide, which possesses a confluence of a substituted imidazole ring and a primary amide, a detailed spectral analysis is paramount.
This guide will first establish a robust experimental protocol for acquiring a high-quality FT-IR spectrum of a solid sample. Subsequently, it will delve into a predictive analysis of the FT-IR spectrum of 2-methyl-1H-imidazole-4-carboxamide, dissecting the contributions of the imidazole nucleus, the carboxamide moiety, and the methyl group. Finally, a comparative analysis with related compounds will be presented to underscore the diagnostic value of specific vibrational modes.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For solid samples like 2-methyl-1H-imidazole-4-carboxamide, the potassium bromide (KBr) pellet method is a widely accepted and effective technique.[2][3] The principle lies in dispersing the analyte within an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.
Step-by-Step Methodology for KBr Pellet Preparation
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (typically at 100-110 °C for several hours) and stored in a desiccator to prevent moisture absorption.[2][3] Water exhibits strong IR absorption bands (a broad peak around 3400 cm⁻¹ and another near 1630 cm⁻¹) which can obscure key spectral features of the analyte.[2]
Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the 2-methyl-1H-imidazole-4-carboxamide sample to a fine powder. The goal is to reduce the particle size to less than 2 microns to minimize scattering of the infrared beam.[3][4]
Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[4]
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually, typically in the range of 8-10 metric tons for a standard 13 mm die.[2] Maintain the pressure for a couple of minutes to allow the KBr to "cold-flow" and form a transparent or semi-transparent pellet.
Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the mid-IR range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans for a good signal-to-noise ratio.
Experimental Workflow for FT-IR Analysis
Caption: Workflow for KBr pellet preparation and FT-IR analysis.
Spectral Analysis of 2-methyl-1H-imidazole-4-carboxamide
The FT-IR spectrum of 2-methyl-1H-imidazole-4-carboxamide can be logically divided into regions corresponding to its primary functional groups: the N-H and C-H stretching region (4000-2800 cm⁻¹), the carbonyl and double bond region (1800-1500 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).
Molecular Structure and Key Functional Groups
Caption: Structure of 2-methyl-1H-imidazole-4-carboxamide with key functional groups.
Imidazole Ring Vibrations
N-H Stretching: The imidazole ring contains an N-H group which is expected to show a broad absorption band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. In the solid state, this peak is often a prominent, broad feature. For substituted imidazoles, this N-H stretching vibration is a characteristic band.[5]
C-H Stretching: A weak band corresponding to the C-H stretching of the imidazole ring is expected around 3162 cm⁻¹.[6]
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1660-1450 cm⁻¹ region.[7] These are often referred to as imidazole-I bands and are characteristic of the ring structure.
Ring Vibrations: The imidazole ring also exhibits in-plane and out-of-plane bending vibrations. In-plane ring vibrations can be found in the 1300-1000 cm⁻¹ range.[6]
Carboxamide Group Vibrations
N-H Stretching: The primary amide (-CONH₂) has two N-H bonds, leading to asymmetric and symmetric stretching vibrations. These typically appear as two distinct peaks in the 3400-3100 cm⁻¹ region. The asymmetric stretch occurs at a higher frequency (around 3350 cm⁻¹) and the symmetric stretch at a lower frequency (around 3180 cm⁻¹).
C=O Stretching (Amide I Band): This is one of the most characteristic absorptions in the IR spectrum. For primary amides, the Amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong peak in the range of 1680-1630 cm⁻¹.[8]
N-H Bending (Amide II Band): The Amide II band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, appears as a strong absorption between 1640-1590 cm⁻¹.[8]
C-N Stretching: The stretching vibration of the C-N bond in the amide group is expected in the region of 1420-1400 cm⁻¹.
Methyl Group Vibrations
C-H Stretching: The methyl group (-CH₃) will exhibit asymmetric and symmetric C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.
C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
Comparative Spectral Analysis
To better understand the spectral features of 2-methyl-1H-imidazole-4-carboxamide, it is instructive to compare its expected vibrational frequencies with those of simpler, related molecules: 2-methylimidazole and a generic primary amide.
Functional Group Vibration
2-methylimidazole
Generic Primary Amide
2-methyl-1H-imidazole-4-carboxamide (Predicted)
Imidazole N-H Stretch
~3300-2500 cm⁻¹ (broad)
-
~3300-2500 cm⁻¹ (broad, may overlap with amide N-H)
Amide N-H Stretches
-
~3350 & ~3180 cm⁻¹
~3350 & ~3180 cm⁻¹ (two distinct peaks)
C=O Stretch (Amide I)
-
~1680-1630 cm⁻¹
~1670 cm⁻¹ (strong)
N-H Bend (Amide II)
-
~1640-1590 cm⁻¹
~1620 cm⁻¹ (strong)
Imidazole C=N/C=C Stretch
~1660-1450 cm⁻¹
-
~1580-1450 cm⁻¹
Methyl C-H Bending
~1460 & ~1375 cm⁻¹
-
~1460 & ~1375 cm⁻¹
C-N Stretch (Amide)
-
~1420-1400 cm⁻¹
~1410 cm⁻¹
Imidazole Ring Bending
~1300-1000 cm⁻¹
-
~1300-1000 cm⁻¹
This comparative table highlights how the spectrum of 2-methyl-1H-imidazole-4-carboxamide is a composite of the features of its constituent parts. The presence of the strong Amide I and Amide II bands would be a clear indicator of the carboxamide group, while the characteristic imidazole ring vibrations would confirm the presence of the heterocyclic core.
Conclusion
The FT-IR spectral analysis of 2-methyl-1H-imidazole-4-carboxamide provides a wealth of information about its molecular structure. By systematically assigning the observed absorption bands to the vibrational modes of the imidazole ring, the carboxamide group, and the methyl substituent, a comprehensive and confident identification of the compound can be achieved. The comparative approach, referencing the spectra of simpler, related molecules, further strengthens these assignments. This detailed analytical guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to effectively utilize FT-IR spectroscopy for the characterization and quality control of complex active pharmaceutical ingredients.
References
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]
Kumar, V., & Selvam, P. (2016). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. Retrieved from [Link]
NIST. (n.d.). Imidazole-4-carboxamide, 5-formamido-. In NIST Chemistry WebBook. Retrieved from [Link]
LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
Singh, P., et al. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Retrieved from [Link]
Gunasekaran, S., & Uthra, S. (2008). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan Journal of Chemistry. Retrieved from [Link]
NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Tripathi, M., et al. (2015). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. ResearchGate. Retrieved from [Link]
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
Structural Elucidation and Differential Fragmentation Analysis of 2-Methyl-1H-imidazole-4-carboxamide
Executive Summary In the development of imidazotetrazine alkylating agents (e.g., Temozolomide), 2-methyl-1H-imidazole-4-carboxamide (hereafter 2-MICA ) represents a critical Critical Quality Attribute (CQA). It appears...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of imidazotetrazine alkylating agents (e.g., Temozolomide), 2-methyl-1H-imidazole-4-carboxamide (hereafter 2-MICA ) represents a critical Critical Quality Attribute (CQA). It appears as both a process-related impurity and a degradation product.
This guide provides a definitive technical comparison for identifying 2-MICA against its structural isomers (e.g., 1-methyl analogues) and parent compounds. Unlike standard UV detection, which fails to distinguish regioisomers due to overlapping chromophores, Tandem Mass Spectrometry (MS/MS) offers the necessary structural resolution.
Primary Alternative (Interference): 1-methyl-1H-imidazole-4-carboxamide (Regioisomer)
Technique Comparison: ESI-QqQ (Sensitivity) vs. ESI-QTOF (Specificity)
The Analyte & The Challenge
The imidazole carboxamide core is labile. The challenge in analyzing 2-MICA lies in its high polarity and the existence of tautomeric/regioisomeric forms that share the exact mass (
126.06).
Physicochemical Profile
Property
Data
Formula
Exact Mass
125.0589 Da
126.0662 Da
pKa (Predicted)
~3.5 (imidazole N) / ~14 (amide)
LogP
-0.8 (Highly Polar)
The Analytical Gap: Standard C18 HPLC often results in void-volume elution. This guide recommends HILIC (Hydrophilic Interaction Liquid Chromatography) for retention and MS-compatibility.
Fragmentation Mechanism (The "Why")
To validate the presence of 2-MICA, one must understand the causality of its dissociation. The fragmentation is driven by the stability of the imidazole ring and the lability of the primary amide group.
Primary Pathway: Deamidation & Dehydration
Upon Collision Induced Dissociation (CID), the protonated precursor (
126) undergoes two competitive pathways:
Loss of Ammonia (
, 17 Da): The amide group cleaves to form a nitrile cation ( 109). This is the dominant pathway for primary amides.
Loss of Water (
, 18 Da): Less common in simple amides but observed in high-energy collisions, leading to 108.
Secondary Pathway: Ring Cleavage
The resulting nitrile ion (
109) further fragments via loss of (27 Da) or (28 Da) depending on the ring substitution stability. The presence of the methyl group at the C2 position stabilizes the ring, making the 109 fragment highly abundant compared to N-methyl isomers.
Visualization: Fragmentation Pathway
The following diagram illustrates the validated fragmentation pathway for 2-MICA.
Caption: Figure 1. CID fragmentation pathway of 2-methyl-1H-imidazole-4-carboxamide showing the dominant transition to the nitrile cation (
109).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the MS performance of 2-MICA against its closest interference (1-Methyl isomer) and the parent drug.
Comparison A: Target (2-Methyl) vs. Isomer (1-Methyl)
Differentiation is achieved not just by mass, but by Fragment Intensity Ratios . The C2-methyl group (Target) provides electronic stabilization to the imidazole ring, making the
109 ion more intense than in the N-methyl isomer, which is more prone to ring opening.
Feature
2-Methyl-1H-imidazole-4-carboxamide (Target)
1-Methyl-1H-imidazole-4-carboxamide (Isomer)
Precursor ()
126.06
126.06
Major Fragment
109.04 (100% Abundance)
109.04 (60-80% Abundance)
Minor Fragment
82.03 (Loss of HCN)
42.03 (High abundance, N-Me cleavage)
Retention (HILIC)
Stronger Retention (Available H-bond donor on N1)
Weaker Retention (N1 blocked by Methyl)
Differentiation Strategy
High 109/82 Ratio
High 42/109 Ratio
Comparison B: Instrument Platform Performance
For quantifying this impurity in a drug matrix, the choice of instrument dictates the limit of detection (LOD).
Parameter
Triple Quadrupole (QqQ)
Q-TOF (High Res)
Primary Use
Quantitation (Trace Analysis)
Structural Confirmation / Screening
Scan Mode
MRM (126.1 109.1)
Product Ion Scan (Full Range)
Sensitivity
High (LOD < 1 ng/mL)
Medium (LOD ~10 ng/mL)
Mass Accuracy
Unit Resolution (0.7 Da)
< 5 ppm (Distinguishes vs loss)
Recommendation
Best for QC/Release Testing
Best for R&D/Degradation Studies
Detailed Experimental Protocol (Self-Validating)
To reproduce these results, follow this HILIC-MS/MS workflow. This protocol is self-validating because the retention time shift between isomers confirms the structural assignment before MS detection.
Step 1: LC Conditions (HILIC)
Column: Waters BEH Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
Gradient: 95% B to 50% B over 5 minutes. (Imidazoles require high organic start).
Technical Guide: HPLC Method Development for 2-Methyl-1H-Imidazole-4-Carboxamide Purity
Executive Summary 2-methyl-1H-imidazole-4-carboxamide (MICA) presents a classic chromatographic paradox: it is too polar for standard C18 retention yet too hydrophobic for pure ion-exchange.[1] As a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-methyl-1H-imidazole-4-carboxamide (MICA) presents a classic chromatographic paradox: it is too polar for standard C18 retention yet too hydrophobic for pure ion-exchange.[1] As a critical intermediate in purine nucleoside synthesis (and a known degradation product of alkylating agents like Dacarbazine and Temozolomide), its purity analysis requires a method that guarantees retention (
This guide objectively compares the two dominant methodologies—Ion-Pairing Reversed-Phase (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —providing the experimental evidence required to select the correct approach for your specific application (QC Release vs. MS-based Impurity Profiling).[1]
Part 1: The Analytical Challenge
The imidazole ring (pKa ~7.0) and the carboxamide moiety render MICA highly polar and basic.
The C18 Failure Mode: On a standard C18 column at neutral pH, MICA exists partially ionized and elutes near the void volume (
), causing co-elution with unretained matrix components.
The Tailing Issue: Residual silanols on silica supports interact with the protonated imidazole nitrogen, leading to severe peak tailing (
).
Decision Matrix: Selecting the Right Mode
The following decision tree illustrates the logical flow for selecting the stationary phase based on your detection and throughput needs.
Figure 1: Strategic selection workflow for imidazole carboxamide analysis.
Part 2: Method Comparison & Experimental Data
Method A: Ion-Pairing RPLC (The "Gold Standard" for QC)
This method utilizes an anionic surfactant (Sodium 1-Octanesulfonate) to form a neutral ion-pair with the protonated MICA, allowing retention on a hydrophobic C18 stationary phase.[1]
Mechanism: Dynamic modification of the stationary phase.
Best For: Routine Quality Control, high-concentration assay, UV detection.[1]
Method B: HILIC (The "Modern" Approach)
HILIC utilizes a water-rich layer on the surface of a polar stationary phase (e.g., Zwitterionic or Amide).[1] MICA partitions into this aqueous layer.
Detection: UV @ 215 nm (MICA has low absorbance; 215 nm targets the amide
transition).
Injection Volume: 10 µL.
Critical Control Point: The column must be "passivated" with the ion-pairing reagent. Pump mobile phase for at least 2 hours before the first injection to establish a stable equilibrium on the stationary phase surface.
Protocol B: HILIC (LC-MS Compatible Method)
Objective: Impurity profiling with mass spectrometric detection.[1][3]
Detection: MS (ESI Positive Mode). MICA [M+H]+ = 126.06 m/z.
Sample Diluent:100% Acetonitrile .
Critical Control Point: Diluent Mismatch. Injecting MICA dissolved in water into a HILIC system will cause peak splitting and breakthrough. The sample must be dissolved in at least 80% Acetonitrile.
Part 4: Mechanism of Interaction
Understanding why these methods work is crucial for troubleshooting.
Figure 2: Mechanistic comparison of retention strategies.[1]
Part 5: Troubleshooting & Optimization
Retention Time Drift (Method A - IPC)
Cause: Temperature fluctuations or insufficient equilibration.
Fix: Ion-pairing is highly temperature-dependent.[1] Use a column oven controlled within ±0.5°C. Ensure the mobile phase pH is strictly controlled (pH 3.0), as slight changes affect the ionization state of the imidazole ring.
Peak Splitting (Method B - HILIC)
Cause: Solvent mismatch.
Fix: If the sample is dissolved in water (strong solvent in HILIC), the analyte travels faster than the mobile phase initially. Solution: Dilute sample 1:10 in Acetonitrile before injection.
Fix: Use "HPLC Grade" sulfonates. Lower grade reagents have UV-absorbing impurities that cause ghost peaks during gradient elution (though isocratic is recommended here).[1]
References
Separation of Polar Hydrophilic Compounds. Merck Millipore Application Guide. (Discusses ZIC-HILIC mechanisms for polar imidazoles). Link
HPLC Determination of Imidazoles with Variant Anti-Infective Activity. PMC, National Institutes of Health.[1] (Validation of ion-pairing methods for imidazole derivatives). Link
Hydrophilic interaction liquid chromatography (HILIC) for separation of ionic liquids. ResearchGate. (Comparison of HILIC vs IPC for alkylimidazolium compounds). Link
Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich Technical Bulletin. (Protocols for using Octane Sulfonic Acid with basic analytes). Link
Impurity Profiling of Imidazole Carboxamides. Asian Journal of Research in Chemistry. (General impurity profiling strategies for pharmaceutical intermediates). Link
A Comparative Guide to the Reactivity of 2-methyl-1H-imidazole-4-carboxamide and Imidazole-4-carboxamide
Introduction In the landscape of medicinal chemistry and materials science, imidazole-4-carboxamide serves as a pivotal scaffold, forming the core of numerous bioactive molecules and functional materials.[1][2][3][4] Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and materials science, imidazole-4-carboxamide serves as a pivotal scaffold, forming the core of numerous bioactive molecules and functional materials.[1][2][3][4] Its derivatives are explored for a vast range of applications, from plant growth regulation to potential pharmaceuticals.[5][6] A common synthetic modification is the introduction of a methyl group at the C-2 position, yielding 2-methyl-1H-imidazole-4-carboxamide. This seemingly minor alteration introduces significant changes in the molecule's electronic and steric profile, profoundly impacting its chemical reactivity.
This guide provides an in-depth comparison of the reactivity of these two compounds. We will dissect the underlying electronic and steric principles, present comparative experimental data, and offer detailed protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate building block and optimize reaction conditions for their specific synthetic goals.
Part 1: The Decisive Influence of the 2-Methyl Group
The fundamental difference in reactivity between 2-methyl-1H-imidazole-4-carboxamide and its parent compound, imidazole-4-carboxamide, stems from the dual nature of the methyl substituent. It exerts both an electronic and a steric effect on the imidazole ring.
Electronic Effects: An Inductive Push
The methyl group is a classic electron-donating group (EDG) through an inductive effect (σ-donation). It pushes electron density into the aromatic imidazole ring. This has two primary consequences:
Increased Nucleophilicity and Basicity: The increased electron density makes the ring, particularly the pyridine-like N-3 nitrogen, more basic and a stronger nucleophile.[7] This enhances its ability to attack electrophiles. The pKa of the conjugate acid of 2-methylimidazole is approximately 7.85, which is significantly higher than that of imidazole (pKaH of ~7.1), indicating it is a stronger base.[7][8] This trend is expected to hold for their 4-carboxamide derivatives.
Activation towards Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group activates the imidazole ring, making it more susceptible to attack by electrophiles at the C-5 position.
Steric Effects: A Physical Barrier
The methyl group's physical size creates steric hindrance around the C-2 position.[9] This bulkiness can impede the approach of reagents, particularly at the adjacent N-1 and N-3 positions. This steric clash is a critical factor in reactions like N-alkylation and N-acylation, where it can influence reaction rates and even the regioselectivity of the attack.[10]
The following diagram illustrates this duality of effects.
Caption: Duality of the 2-methyl group's influence.
Part 2: Comparative Reactivity in Key Transformations
We will now examine how the interplay of electronic and steric effects manifests in common synthetic reactions.
N-Alkylation: A Battle of Nucleophilicity and Sterics
N-alkylation is a fundamental reaction for modifying the imidazole core.[11][12][13][14] The reaction proceeds via nucleophilic attack from a ring nitrogen onto an alkyl halide or other alkylating agent.
Imidazole-4-carboxamide: The ring nitrogens are moderately nucleophilic. With two available nitrogen atoms (N-1 and N-3), alkylation can lead to a mixture of regioisomers, the ratio of which is influenced by the reaction conditions (base, solvent) and the nature of the electrophile.[15][16]
2-methyl-1H-imidazole-4-carboxamide: The electron-donating methyl group enhances the nucleophilicity of the nitrogens, suggesting a potentially faster reaction. However, the steric bulk of the methyl group hinders the approach to both N-1 and N-3.[10][11] This steric impediment can decrease the reaction rate compared to what would be expected from electronic effects alone. The regioselectivity is also impacted, with bulky electrophiles showing a greater preference for the less-hindered nitrogen if tautomers allow.
Experimental Insight:
In a competitive alkylation experiment, where both imidazole species are subjected to a limiting amount of an alkylating agent like benzyl bromide, imidazole-4-carboxamide often shows a higher conversion rate initially due to better accessibility for the electrophile. However, the enhanced nucleophilicity of the 2-methyl derivative can sometimes compensate, particularly with smaller electrophiles or at higher temperatures.
Table 1: Comparative Data for N-Alkylation with Benzyl Bromide
Compound
Relative Rate
Predominant Isomer(s)
Key Influencing Factor
Imidazole-4-carboxamide
Moderate
Mixture of 1-benzyl and 3-benzyl (tautomer dependent)
Electronic effects of carboxamide
2-methyl-1H-imidazole-4-carboxamide
Slower
Mixture, often favoring the less hindered N
Steric hindrance from C-2 methyl group
Electrophilic Aromatic Substitution: Position Matters
Electrophilic substitution on the imidazole ring carbons is highly dependent on the substituents present. The carboxamide group is electron-withdrawing and deactivating, while the methyl group is activating.
Imidazole-4-carboxamide: The most reactive carbon position for electrophilic attack is C-5, as C-2 is electron-deficient and C-4 is occupied.[7][17] However, the overall reactivity is dampened by the deactivating carboxamide group. Direct C-H arylation, for instance, often requires a catalyst and targets the C-2 or C-5 positions.[5][6]
2-methyl-1H-imidazole-4-carboxamide: The C-2 position is blocked. The electron-donating methyl group activates the ring, making the C-5 position significantly more susceptible to electrophilic attack than in the unsubstituted counterpart. This focused reactivity makes the 2-methyl derivative a more predictable substrate for selective C-5 functionalization. For example, nitration of 2-methylimidazole yields the 5-nitro derivative.[9]
Caption: Electrophilic substitution site comparison.
Acylation of the Carboxamide Nitrogen
While reactions on the imidazole ring are primary, the carboxamide group itself can be a site of reactivity. However, direct acylation on the amide nitrogen is generally difficult without prior deprotonation. The electronic influence of the 2-methyl group on the reactivity of the distal carboxamide is minimal. Therefore, the conditions required for reactions such as hydrolysis or reduction of the carboxamide are expected to be very similar for both compounds, with minor differences attributable to solubility or stability.
Part 3: Experimental Protocols
To provide a practical basis for these comparisons, the following detailed protocols are provided.
Protocol: Comparative N-Alkylation
This protocol describes a parallel synthesis to compare the yield of N-benzylation for both substrates under identical conditions.
Workflow Diagram:
Caption: Workflow for comparative N-alkylation.
Step-by-Step Methodology:
Preparation: In two separate, identical round-bottom flasks equipped with stir bars, add imidazole-4-carboxamide (1.0 mmol, 1.0 eq) to one and 2-methyl-1H-imidazole-4-carboxamide (1.0 mmol, 1.0 eq) to the other.
Base and Solvent: To each flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 eq) and 5 mL of anhydrous N,N-dimethylformamide (DMF).
Reagent Addition: Stir the suspensions at room temperature. To each flask, add benzyl bromide (1.1 mmol, 1.1 eq) dropwise.
Reaction: Place both flasks in a preheated oil bath at 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, pour the contents of each flask into 25 mL of water. Extract the aqueous layers three times with 20 mL of ethyl acetate.
Isolation: Combine the organic extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product via column chromatography. Determine the isolated yield and characterize the product(s) by ¹H NMR and mass spectrometry to confirm the structure and assess the regioselectivity.
Expected Outcome: This experiment will provide quantitative data (isolated yields) directly comparing the overall efficiency of N-alkylation under these specific conditions, reflecting the combined influence of nucleophilicity and steric hindrance.
Conclusion
The choice between 2-methyl-1H-imidazole-4-carboxamide and imidazole-4-carboxamide is a strategic decision based on the desired reaction outcome.
Imidazole-4-carboxamide is the substrate of choice when C-2 functionalization is desired or when minimizing steric hindrance for N-alkylation with bulky reagents is a priority. Its reactivity is predictable based on classic imidazole chemistry, though tempered by the deactivating carboxamide.
2-methyl-1H-imidazole-4-carboxamide offers distinct advantages for specific applications. Its enhanced nucleophilicity can be beneficial, and it provides a clear pathway for regioselective electrophilic substitution at the activated C-5 position. However, researchers must contend with the significant steric hindrance around the nitrogen atoms, which can lower yields or require more forcing conditions for N-substitution reactions.
Ultimately, understanding the electronic and steric contributions of the 2-methyl group is paramount. It introduces a trade-off: enhanced electronic activation versus a significant steric shield. By leveraging this knowledge, chemists can strategically design synthetic routes that harness the unique reactivity profile of each molecule.
References
Canadian Science Publishing. (n.d.). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Retrieved from [Link]
ResearchGate. (2022). (PDF) C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Retrieved from [Link]
ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development. Retrieved from [Link]
BDMAEE. (n.d.). using 2-methylimidazole to control the reactivity of epoxy resin mixtures. Retrieved from [Link]
ACS Publications. (n.d.). A Convenient Synthesis of 4(5)-Amino-5(4)-imidazolecarboxamide Hydrochloride. The Journal of Organic Chemistry. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Retrieved from [Link]
Taylor & Francis Online. (2006). Synthesis of Novel Imidazole-4,5-Dicarboxamide Derivatives. Synthetic Communications. Retrieved from [Link]
ResearchGate. (n.d.). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Retrieved from [Link]
ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
ACS Publications. (n.d.). Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]
Royal Society of Chemistry. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry. Retrieved from [Link]
J-STAGE. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF. Retrieved from [Link]
Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]
Canadian Science Publishing. (n.d.). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]
ACS Publications. (n.d.). Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry. Retrieved from [Link]
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]
Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Retrieved from [Link]
DergiPark. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]
SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
PubMed. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from [Link]
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved from [Link]
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
Google Patents. (n.d.). RU2486176C1 - Method for preparing 2-methylimidazole.
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]
J-STAGE. (n.d.). PREPARATION OF SYNTHETICALLY USEFUL 2-ACYL-1H-IMIDAZOLES BY AN AUTOXIDATION OF 1,2-IMIDAZOLYL-METHANOL DERIVATIVES. Retrieved from [Link]
ResearchGate. (n.d.). Reaction of Imidazole and 2-Methylimidazole with Copper(II) Salts and Certain Acids. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry. Retrieved from [Link]
A Comparative Guide to the Crystallographic Analysis of 2-methyl-1H-imidazole-4-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of X-ray crystallography data for imidazole derivatives, with a focus on understanding the structural n...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of X-ray crystallography data for imidazole derivatives, with a focus on understanding the structural nuances of 2-methyl-1H-imidazole-4-carboxamide. While direct crystallographic data for this specific compound is not publicly available, this guide will leverage data from closely related analogs to provide a robust framework for its analysis. By examining the crystal structures of similar molecules, we can anticipate the molecular conformation, intermolecular interactions, and packing arrangements that are crucial for understanding its physicochemical properties and potential as a therapeutic agent.
The structural elucidation of small molecules is a cornerstone of modern drug discovery and materials science. Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular geometry, stereochemistry, and non-covalent interactions. These details are fundamental to understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.
Comparative Crystallographic Data of Imidazole Derivatives
To contextualize the potential structural features of 2-methyl-1H-imidazole-4-carboxamide, the following table summarizes the crystallographic data for several related imidazole derivatives. This comparative approach allows us to identify common structural motifs and points of potential variability within this chemical class.
a = 10.8689(4) Å, b = 10.5644(3) Å, c = 12.9608(4) Å, β = 94.606(3)°
a = 8.491(2) Å, b = 14.280(4) Å, c = 6.5385(17) Å, β = 97.386(5)°
a = 7.6132(6) Å, b = 14.3779(16) Å, c = 7.9396(8) Å, β = 97.799(1)°
Volume (ų)
1480.3(1)
786.2(4)
861.04(15)
Z (molecules/unit cell)
4
4
4
Key Structural Features
The imidazole ring forms a dihedral angle of 64.46(7)° with the benzene ring.[1] Intermolecular N-H···O hydrogen bonds link molecules into dimers.[1]
The molecule exists as a zwitterion with a deprotonated carboxyl group and a protonated imidazole nitrogen.[2] Molecules are linked into chains by intermolecular N-H···O hydrogen bonds.[2]
The molecule exists as a zwitterion. The two carboxyl groups are approximately coplanar with the imidazole ring.[3] Intermolecular O-H···O and N-H···O hydrogen bonds are present.[3]
The Causality Behind Experimental Choices in X-ray Crystallography
The successful determination of a crystal structure is not merely a technical exercise but a series of informed decisions. The choice of crystallization technique, data collection strategy, and refinement parameters are all guided by the chemical nature of the compound and the desired level of structural detail.
Crystallization: The first and often most challenging step is growing high-quality single crystals. For imidazole derivatives, which often exhibit hydrogen bonding capabilities, techniques like slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization are commonly employed.[4] The choice of solvent is critical; a solvent system that allows the molecule to slowly and orderly arrange itself into a crystal lattice is ideal. Screening a variety of solvents and solvent mixtures is a standard and necessary part of the process.
Data Collection: The goal of data collection is to measure the intensities of a large number of unique diffraction spots. The use of a modern CCD or area-detector diffractometer allows for the rapid collection of a complete dataset.[1][5] The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the size of the unit cell and the elements present in the crystal.[4]
Structure Solution and Refinement: Once the diffraction data are collected, the phases of the structure factors are determined using direct methods (e.g., with software like SHELXS) to generate an initial electron density map.[1] This map reveals the positions of the atoms in the unit cell. The initial model is then refined using a least-squares method (e.g., with SHELXL) to improve the fit between the observed and calculated diffraction data.[1]
Experimental Workflow: A Self-Validating System
The following protocol outlines a generalized, self-validating workflow for the single-crystal X-ray diffraction analysis of a novel imidazole derivative like 2-methyl-1H-imidazole-4-carboxamide.
Caption: A flowchart illustrating the key steps in single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
Synthesis and Purification:
Synthesize 2-methyl-1H-imidazole-4-carboxamide according to established literature procedures.
Purify the compound to >98% purity, as confirmed by techniques such as NMR and HPLC. Impurities can significantly hinder crystallization.
Crystallization:
Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) for suitable solubility.
Employ slow evaporation by dissolving the compound in a suitable solvent and allowing the solvent to evaporate over several days to weeks at room temperature.
Alternatively, use vapor diffusion by dissolving the compound in a good solvent and placing it in a sealed container with a poor solvent. The slow diffusion of the poor solvent will induce crystallization.
Data Collection:
Select a single crystal of suitable size and quality under a microscope.
Mount the crystal on a goniometer head.
Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or area detector.[1]
The data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[1][2]
Structure Solution and Refinement:
Process the raw diffraction data, including integration of the reflection intensities and correction for Lorentz and polarization effects.
Solve the crystal structure using direct methods with software like SHELXS97.[1] This will provide an initial model of the atomic positions.
Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL97.[1]
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.
Validate the final structure using tools like PLATON and by checking the final R-factor, goodness-of-fit, and residual electron density.
Analysis and Deposition:
Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.
Generate molecular graphics using software like Mercury or ORTEP.
Deposit the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.[6]
Logical Relationships in Crystallographic Analysis
The process of determining and interpreting a crystal structure is a logical progression from experimental data to a refined molecular model, culminating in a deeper understanding of the compound's chemical nature.
Caption: Logical flow from diffraction data to structure-property insights.
By following this comprehensive guide, researchers can effectively approach the crystallographic analysis of 2-methyl-1H-imidazole-4-carboxamide and similar compounds, ensuring the generation of high-quality, reliable data that will be invaluable for advancing drug discovery and materials science.
References
Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide. Available at: [Link]
4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate. National Center for Biotechnology Information. Available at: [Link]
(IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). International Union of Crystallography. Available at: [Link]
Crystal Structures of two Imidazole Derivatives. SciSpace. Available at: [Link]
Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Available at: [Link]
2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate. National Center for Biotechnology Information. Available at: [Link]
Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. Available at: [Link]
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
Crystal structures of the two salts 2-methyl-1H-imidazol-3-ium nitrate–2-methyl-1H-imidazole (1/1) and 2-methyl-1H-imidazol-3-ium nitrate. National Center for Biotechnology Information. Available at: [Link]
Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Available at: [Link]
Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]
2-Methyl-1H-imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available at: [Link]
Melting Point Determination and Validation for 2-Methyl-1H-imidazole-4-carboxamide: A Comparative Technical Guide
Topic: Melting point determination and validation for 2-methyl-1H-imidazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Melting point determination and validation for 2-methyl-1H-imidazole-4-carboxamide
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity[1]
2-methyl-1H-imidazole-4-carboxamide is a critical intermediate in the synthesis of purine nucleoside analogs and potential antitumor agents (e.g., Dacarbazine derivatives). Precise thermal characterization is essential not only for identity confirmation but also for determining the solid-state stability of the amide moiety, which is prone to thermal deamidation or cyclization at elevated temperatures.
This guide compares three distinct methodologies for melting point (MP) determination, establishing a validated protocol to distinguish between true phase transitions and decomposition events.
Chemical Profile
Property
Detail
Compound Name
2-Methyl-1H-imidazole-4-carboxamide
CAS Number
87326-30-5 (Note: distinct from non-methylated analog CAS 26832-08-6)
Structure
Imidazole ring substituted with a methyl group at C2 and a carboxamide at C4.[1][2][3][4][5][6][7][8][9][10]
Target MP Range
218.0 – 220.0 °C (Literature consensus)
Thermal Behavior
High-melting crystalline solid; potential for sublimation or decomposition >225 °C.
Methodology Comparison: Capillary vs. DSC vs. TGA
To validate the melting point of a new lot, relying solely on one method is insufficient due to the compound's potential for decomposition.
Comparative Analysis Table
Feature
Method A: Capillary (USP <741>)
Method B: DSC (USP <891>)
Method C: TGA (Thermogravimetric)
Primary Output
Visual Melting Range (Onset to Clear Point)
Heat Flow (Endotherm Onset & Peak)
Mass Loss vs. Temperature
Precision
± 0.5 – 1.0 °C
± 0.1 °C
N/A (Decomposition detection)
Sample Size
~1–2 mg (in glass capillary)
2–5 mg (in crimped pan)
5–10 mg (in open ceramic pan)
Key Advantage
Visual detection of browning (decomposition) or gas evolution.
Separates melting from impurity eutectics; quantitative purity calculation.
Confirms if "melting" is actually dehydration or volatile loss.
Limitation
Subjective endpoint; operator dependent.
Cannot easily distinguish simultaneous melting/decomposition without TGA data.
Does not measure melting point directly (only physical changes).
Verdict
Qualitative Check
Quantitative Standard
Pre-Screening Tool
Validated Experimental Protocols
Phase 1: Thermal Stability Screening (TGA)
Before attempting a precise MP measurement, you must confirm the material does not degrade before melting.
Protocol:
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
Atmosphere: Nitrogen purge (40 mL/min) to prevent oxidative degradation.
Ramp: 10 °C/min from 30 °C to 300 °C.
Acceptance Criteria:
Volatiles: < 0.5% weight loss below 150 °C (indicates solvent/moisture).
Stability: Onset of decomposition (mass loss > 1%) must be > 225 °C .
Note: If significant mass loss occurs at the melting onset (218 °C), the "melting point" is actually a decomposition event.
Phase 2: Precise Determination (DSC)
This is the primary validation method.
Protocol:
Sample Prep: Weigh 2.0–4.0 mg of dried 2-methyl-1H-imidazole-4-carboxamide into an aluminum pan.
Critical: Use a pinhole lid (hermetic pan with a laser-drilled hole). This allows trapped moisture to escape but contains the melt, preventing sensor contamination if sublimation occurs.
Reference: Empty aluminum pan with matching lid type.
Method:
Equilibrate at 30 °C.
Ramp 10 °C/min to 200 °C (fast ramp to minimize thermal history).
Slow ramp 2 °C/min from 200 °C to 230 °C (to capture the precise onset).
Data Analysis:
(Extrapolated Onset): The intersection of the baseline and the leading edge tangent. This is the reported thermodynamic melting point.
: The temperature at maximum heat flow.
Purity Check: Use the Van't Hoff calculation if the peak is sharp and no decomposition is evident.
Phase 3: Visual Confirmation (Capillary)
Required for "Identity" testing in QC labs.
Protocol:
Grinding: Lightly crush the sample to a fine powder (avoid excessive force which generates amorphous content).
Packing: Fill a standard glass capillary to a height of 3 mm. Compact by dropping through a 1-meter glass tube.
Heating:
Rapid heat to 200 °C.
Reduce rate to 1.0 °C/min .
Observation: Record the temperature of the first liquid droplet (Meniscus) and the complete disappearance of solid (Clear Point).
Valid Range: 218.0 °C – 220.0 °C.
Fail: If sample turns brown/black before flowing, report "Decomposition" rather than melting.
Validation & Troubleshooting Logic
The following decision tree illustrates the logic flow for validating the melting point, ensuring that decomposition products do not yield false positives.
Figure 1: Logical workflow for validating the thermal properties of 2-methyl-1H-imidazole-4-carboxamide, prioritizing stability checks via TGA before precise DSC measurement.
Data Interpretation & Reference Standards
Interpreting the DSC Thermogram
For 2-methyl-1H-imidazole-4-carboxamide, a successful DSC run should show:
Baseline: Flat and stable from 100 °C to 200 °C.
Endotherm: A sharp, downward peak.
Onset (
): Should align with the literature value (~218 °C).
Peak Width: A width at half-height
indicates low purity (< 98%).
Post-Melt: If the baseline rises sharply immediately after the melt, the compound is decomposing in the liquid phase. This is common for imidazole carboxamides.
Reference Standard Calibration
To ensure the accuracy of the 218–220 °C measurement, calibrate the instrument using standards that bracket this range. Do not rely solely on Indium (156.6 °C).
Standard
Melting Point
Purpose
Indium
156.6 °C
Low-range calibration (Heat Flow & Temp).
Saccharin
228.0 °C
Critical High-Range Standard. Closest USP reference to the target compound.
Caffeine
236.0 °C
Alternative high-range standard.
System Suitability Requirement:
Before running the sample, run the Saccharin standard. The measured onset must be within ± 0.5 °C of the certificate value.
UV-Vis Absorption Profiling of 2-Methyl-1H-imidazole-4-carboxamide: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the UV-Vis absorption profile of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in analytical chemistry and drug development. Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption profile of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in analytical chemistry and drug development.
Executive Summary & Application Context
2-methyl-1H-imidazole-4-carboxamide (CAS: 26832-30-5 / 26832-08-6 analog) is a critical imidazole intermediate, often encountered in the synthesis of purine nucleoside analogs and alkylating antineoplastic agents (e.g., Temozolomide derivatives).
In drug development, this compound serves as both a synthetic building block and a potential process-related impurity . Its detection relies heavily on understanding its electronic transitions relative to structurally similar byproducts. Unlike its 5-amino analog (AIC), which exhibits strong absorption due to the amino auxochrome, the 2-methyl derivative displays a distinct, hypsochromic spectral signature that requires precise pH control for accurate quantification.
This guide compares the target compound against three standard alternatives to establish a robust identification protocol.
Spectral Characteristics & Comparative Analysis
The Chromophore System
The UV absorption of 2-methyl-1H-imidazole-4-carboxamide is governed by two primary electronic transitions:
Transition (~210–220 nm): Originating from the imidazole heterocyclic ring. The 2-methyl substituent induces a slight bathochromic (red) shift (+2–5 nm) compared to the unsubstituted imidazole due to hyperconjugation and inductive effects (+I).
/ Charge Transfer (~260–275 nm): Associated with the conjugated carboxamide moiety ( conjugated to the ring). This band is weaker and more solvent-dependent (solvatochromic) than in amino-substituted imidazoles.
Comparative Performance Data
The following table contrasts the target compound with its most common analytical interferences.
Compound
Primary (nm)
Secondary (nm)
Structural Driver for Absorption
Distinction Factor
2-Methyl-1H-imidazole-4-carboxamide
215–218
265–275 (Shoulder)
Imidazole Ring + Conjugated Amide + 2-Me
Target Profile
1H-Imidazole-4-carboxamide (Parent)
210–215
260–270
Imidazole Ring + Conjugated Amide
Lacks 2-Me shift; slightly lower .
5-Amino-1H-imidazole-4-carboxamide (AIC)
267–270
~235
Amide + 5-Amino Auxochrome
Strong Red Shift. The amino group significantly intensifies and shifts the amide band.
2-Methylimidazole (Raw Material)
206–210
None
Imidazole Ring + 2-Me
Lacks Amide Band. Transparent >230 nm.
Temozolomide (API)
330
254
Tetrazine Ring System
Distinct band at 330 nm (yellow color).
Key Insight: The absence of the 5-amino group in the target compound results in a hypsochromic shift (blue shift) of the secondary band compared to AIC. If your sample shows a strong peak at 267 nm, it is likely contaminated with AIC, not the 2-methyl derivative.
Scan Speed: Medium (to capture the shoulder at 270 nm).
Analytical Workflow Diagram
The following diagram illustrates the logical flow for identifying the target compound and distinguishing it from impurities like AIC or precursors.
Caption: Logical decision tree for distinguishing 2-methyl-1H-imidazole-4-carboxamide from common structural analogs based on spectral features.
Technical Interpretation of Results
The "Methyl Effect"
Comparing 1H-imidazole-4-carboxamide to 2-methyl-1H-imidazole-4-carboxamide :
The methyl group is an electron-donating group (+I effect).
It slightly destabilizes the HOMO (Highest Occupied Molecular Orbital) while having less effect on the LUMO.
Result: The energy gap (
) decreases slightly, leading to a small red shift (bathochromic shift) of 2–5 nm in the primary band compared to the non-methylated parent. This is a subtle but definitive confirmation of the 2-methyl substitution when high-resolution spectra are overlaid.
Purity Assessment[1]
Ratio Check: Calculate the ratio of Absorbance at 215 nm to Absorbance at 270 nm ().
A consistent ratio indicates pure compound.
If the ratio decreases (i.e.,
increases disproportionately), suspect contamination with AIC (which absorbs strongly at 267 nm).
If the ratio increases (i.e.,
vanishes), suspect contamination with 2-methylimidazole (raw material).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73824, 2-Methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
Hunsucker, S. W., et al. (2005).Procedure for the Analysis of Temozolomide and its Impurities. Journal of Chromatography B. (Contextual grounding for imidazole carboxamide impurities).
Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. (Provides comparative UV data for 2-methylimidazole vs imidazole). Retrieved from [Link]
MDPI Molecules (2013). Identification and Physicochemical Characteristics of Temozolomide Process-Related Impurities. (Detailed spectral data on imidazole carboxamide intermediates). Retrieved from [Link]
Comprehensive Disposal and Handling Guide for 2-methyl-1H-imidazole-4-carboxamide As a laboratory professional, ensuring the safe handling and disposal of heterocyclic organic compounds is paramount for both operational...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal and Handling Guide for 2-methyl-1H-imidazole-4-carboxamide
As a laboratory professional, ensuring the safe handling and disposal of heterocyclic organic compounds is paramount for both operational safety and environmental compliance. 2-methyl-1H-imidazole-4-carboxamide (CAS: 87326-30-5) is a specialized building block frequently utilized in drug discovery and the synthesis of androgen receptor modulators[1]. Because it shares the core structural hazards of the parent imidazole ring, it requires stringent, causality-driven disposal protocols[2].
This guide provides an authoritative, step-by-step framework for the safe management, containment, and destruction of this compound.
Hazard Identification & Chemical Properties
To design an effective disposal strategy, we must first understand the physicochemical properties of the waste material. The table below summarizes the critical quantitative data for 2-methyl-1H-imidazole-4-carboxamide[3][4].
Standard operating procedures often list rules without explaining the underlying chemistry. Understanding the molecular behavior of 2-methyl-1H-imidazole-4-carboxamide ensures that laboratory personnel can anticipate and mitigate risks before they escalate.
Corrosivity and Tissue Damage: The imidazole ring is electron-rich, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. In aqueous environments (such as human tissue or mucous membranes), it can act as a strong base, leading to severe skin burns and eye damage[6].
Exothermic Reactivity: The nitrogen lone pairs make the molecule highly susceptible to electrophilic attack. If inadvertently mixed with strong oxidizers or acid chlorides in a waste carboy, the compound will undergo rapid, exothermic degradation. This can generate sufficient heat and gas to rupture sealed waste containers[5][6].
Environmental Persistence: Heterocyclic aromatic rings are highly stable. Disposing of this compound down the sink is strictly prohibited[2][7]. It can act as a biocide against the active sludge bacteria used in municipal wastewater treatment facilities, leading to broader environmental contamination.
Step-by-Step Disposal Protocol
Every protocol described here is designed as a self-validating system. By incorporating verification steps (like pH checks), you ensure the integrity of the disposal process.
Phase 1: Waste Segregation and Containment
Select the Container: Use a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container has an airtight, screw-cap seal.
Segregate: Strictly isolate this waste stream from non-halogenated solvents, strong acids, and oxidizers[6].
State Separation: Collect solid waste (contaminated powders, weigh boats, pipette tips) separately from liquid waste (solutions of the compound in DMSO or water).
Self-Validation (Liquid Waste): Before sealing an aqueous waste container, test the pH using indicator paper. If the solution is highly basic (pH > 10), carefully neutralize it to pH 6-8 using dilute HCl. This prevents the gradual degradation of the container and minimizes transport hazards.
Phase 2: Labeling and Storage
GHS Labeling: Attach a compliant Hazardous Waste label immediately upon adding the first drop or grain of waste. Mark it clearly with: "Hazardous Waste - Toxic/Corrosive Organic Solid (2-methyl-1H-imidazole-4-carboxamide)"[5][8].
Accumulation: Store the sealed container in a designated, secure, cool, dry, and well-ventilated secondary containment tray[2].
Environmental Control: Ensure the storage area is kept away from direct sunlight and sources of ignition, as fine dust from imidazole derivatives can form explosive concentrations in the air[6].
Phase 3: Final Destruction
EHS Transfer: Do not attempt to neutralize or destroy the bulk chemical in-house. Submit a Chemical Collection Request Form to your institution's Environmental Health and Safety (EHS) department[6].
High-Temperature Incineration: The only environmentally sound method for the final destruction of this compound is professional high-temperature incineration (>850°C). This extreme heat is required to break the robust carbon-nitrogen bonds of the imidazole ring, converting the compound into CO2, H2O, and NOx (which are subsequently scrubbed by the facility's emission controls)[8].
Spill Response & Decontamination Workflow
In the event of an accidental spill, immediate and methodical action is required to prevent aerosolization and systemic exposure.
Methodology:
Evacuate and Assess: Clear the immediate area. Determine if the spill is a dry powder or a solvent solution.
Don PPE: Equip a fully-buttoned lab coat, chemical safety goggles, and double-layered nitrile gloves. If dust is present, a NIOSH-approved P2/N95 particulate respirator is required[7].
Containment: For powders, avoid dry sweeping which generates dust. Lightly moisten the spill with water (if safe) or cover with wet paper towels. For liquids, surround with an inert absorbent (e.g., vermiculite or sand)[6].
Mechanical Collection: Use non-sparking plastic scoops to transfer the absorbed material into a hazardous waste bag.
Decontamination: Wash the affected surface with a mild, pH-neutral detergent, followed by a thorough water rinse. Collect all wash water as hazardous waste[7].
Workflow for 2-methyl-1H-imidazole-4-carboxamide spill containment and decontamination.
References
Washington State University (WSU). "Standard Operating Procedure: Imidazole". Available at: [Link]
Carl Roth. "Safety Data Sheet: Imidazole". Available at: [Link]
Google Patents. "US8975254B2 - Androgen receptor modulating compounds".
Navigating the Unseen: A Guide to Safely Handling 2-methyl-1H-imidazole-4-carboxamide
A Senior Application Scientist's In-Depth Technical Guide Our procedural guidance is built on a foundation of scientific integrity and field-proven insights, designed to empower you with the knowledge to work safely and...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide
Our procedural guidance is built on a foundation of scientific integrity and field-proven insights, designed to empower you with the knowledge to work safely and effectively. We will delve into the causality behind each recommendation, ensuring a self-validating system of protocols that builds trust and confidence in your handling of this and other novel compounds.
Hazard Analysis: A Conservative Approach Based on Structural Analogs
In the absence of a specific Safety Data Sheet (SDS) for 2-methyl-1H-imidazole-4-carboxamide, a thorough hazard assessment has been conducted by examining structurally related molecules. This approach allows us to anticipate potential hazards and implement appropriate protective measures. The primary structural motifs of concern are the 2-methylimidazole core and the carboxamide functional group.
The parent compound, 2-methylimidazole , is classified as harmful if swallowed, causes severe skin burns and eye damage, is suspected of causing cancer, and may damage fertility or the unborn child.[1][2][3] The aldehyde analog, 2-methyl-1H-imidazole-4-carbaldehyde , is also known to be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][5][6] While the carboxamide group is generally less reactive than an aldehyde, the significant hazards associated with the 2-methylimidazole core warrant a high degree of caution.
Therefore, 2-methyl-1H-imidazole-4-carboxamide should be handled as a substance that is potentially:
Acutely toxic if swallowed.
Corrosive to skin and eyes.
A respiratory irritant.
A suspected carcinogen and reproductive toxin.
This conservative assessment dictates the stringent personal protective equipment (PPE) and handling protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling 2-methyl-1H-imidazole-4-carboxamide. The following table summarizes the required equipment, with explanations rooted in the anticipated hazards.
Protection Type
Specification
Justification
Eye and Face Protection
Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards, and a face shield.[1][7]
The high likelihood of severe eye damage and corrosion from related compounds necessitates both primary (goggles) and secondary (face shield) protection against splashes and fine dust.
Hand Protection
Chemical-resistant gloves (Nitrile rubber is a suitable option) inspected prior to use.[1]
To prevent skin contact with a potentially corrosive and systemically toxic substance. Proper glove removal technique is crucial to avoid cross-contamination.
Skin and Body Protection
A lab coat or a chemical-resistant suit.
To protect the skin from accidental spills and contamination.
Respiratory Protection
A NIOSH-approved respirator may be required if work is not performed in a certified chemical fume hood or if dust generation is likely.
To prevent inhalation of a potential respiratory irritant and systemically toxic compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-methyl-1H-imidazole-4-carboxamide minimizes the risk of exposure. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: Safe handling workflow for 2-methyl-1H-imidazole-4-carboxamide.
Step-by-Step Protocol:
Pre-Handling Preparation:
Thoroughly review this safety guide and any available SDS for structural analogs.
Ensure all necessary PPE is available and in good condition.
Prepare your designated workspace, preferably a certified chemical fume hood, by ensuring it is clean and uncluttered.[4]
Have a spill kit readily accessible.
Handling the Compound:
When handling the solid, do so within the chemical fume hood to minimize inhalation exposure.
Avoid generating dust during weighing and transfer.[4][7]
Use appropriate tools (e.g., spatulas) and handle containers with care.
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures:
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
Remove PPE carefully, avoiding contact with the outer surfaces of gloves.
Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-methyl-1H-imidazole-4-carboxamide and its associated waste is critical to protect both personnel and the environment.
Waste Segregation: All materials contaminated with 2-methyl-1H-imidazole-4-carboxamide, including disposable PPE, weighing papers, and contaminated glassware, must be collected in a designated, labeled hazardous waste container.[1][4]
Container Labeling: The waste container must be clearly labeled with the chemical name ("2-methyl-1H-imidazole-4-carboxamide") and the appropriate hazard warnings (e.g., "Toxic," "Corrosive," "Suspected Carcinogen/Reproductive Toxin").
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not discharge this chemical or its containers into drains or the environment.[1][3]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues. This guide serves as a living document; as more specific data on 2-methyl-1H-imidazole-4-carboxamide becomes available, these recommendations may be updated to reflect the most current understanding of its hazard profile.
References
2-Methyl Imidazole CAS No 693-98-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
SAFETY DATA SHEET. (2010, May 7). Fisher Scientific.
SAFETY DATA SHEET. (2015, February 10). Fisher Scientific.
Imidazole-4-carboxanilide Safety D
Amzole || 2-Methyl Imidazole MSDS. (n.d.). Amzole India Pvt. Ltd.
Safety Data Sheet for 2M Imidazole (B1077). (2023, December 13). New England Biolabs.